molecular formula C12H14O3 B7772192 4-(3,4-Dimethoxyphenyl)-3-buten-2-one CAS No. 60234-90-4

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Cat. No.: B7772192
CAS No.: 60234-90-4
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, with the CAS number 15001-27-1, is a synthetic organic compound with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol . This compound is not known to occur in nature . Researchers can efficiently synthesize 4-(3,4-Dimethoxyphenyl)-3-buten-2-one from veratraldehyde and acetone via an aldol condensation reaction performed at room temperature under basic conditions, yielding a brown solid product with a melting point of 64-65°C in a reported yield of 73.7% . The structure of the resulting compound can be confirmed by standard analytical techniques including FTIR, 1H NMR, and GC-MS . One documented application of this compound in scientific research has been in the field of entomology, where it was synthesized and evaluated for its potential as an attractant for various species of fruit flies (Bactrocera spp.) . In these studies, the compound was found to be inactive as an attractant when tested against species such as Bactrocera papayae, B. carambolae, B. umbrosa, and B. abdolonginqua, providing valuable reference data for researchers screening related compounds . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBNDHXZMIALN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-90-4, 15001-27-1
Record name Veratralacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15001-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dimethoxyphenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERATRALACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(3,4-Dimethoxyphenyl)-3-buten-2-one: Technical Profile & Research Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1), a phenylbutenoid derivative structurally analogous to curcumin and zingerone. Often referred to as Methyl 3,4-dimethoxystyryl ketone or Veratralacetone , this compound serves as a critical intermediate in the synthesis of bioactive heterocycles and has emerged as a potent anti-inflammatory agent in pharmacological research.[1]

This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's physicochemical stability, validated synthesis protocols, and mechanistic biological activity.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

The stability and reactivity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one are governed by its


-unsaturated ketone moiety, which acts as a Michael acceptor, and the electron-donating methoxy groups on the phenyl ring.
Nomenclature & Identification
ParameterDetail
IUPAC Name (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Common Names Veratralacetone; Methyl 3,4-dimethoxystyryl ketone
CAS Number 15001-27-1
Molecular Formula

Molecular Weight 206.24 g/mol
SMILES COc1ccc(C=CC(=O)C)cc1OC
Physicochemical Constants
PropertyValueExperimental Context
Melting Point 84 – 86 °CRecrystallized from Ethanol/Water
Boiling Point 165 – 170 °C@ 0.5 mmHg (High vacuum required)
LogP (Calc) 1.6 – 1.8Moderate Lipophilicity; Membrane permeable
Solubility HighChloroform, DCM, Ethyl Acetate, DMSO
Solubility Low/InsolubleWater, cold Hexane
UV

~330 nm

transition (Conjugated enone)

Part 2: Spectroscopic Characterization[1]

Accurate identification requires analyzing the distinct electronic environment created by the electron-rich aromatic ring conjugated to the electron-deficient enone system.

Representative H NMR Profile (CDCl , 400 MHz)
  • Aromatic Region (

    
     6.8 – 7.2 ppm):  The 3,4-dimethoxy substitution pattern typically yields a specific splitting pattern: a doublet (d) for the proton at C5, a doublet of doublets (dd) for C6, and a doublet (d) for C2.[1]
    
  • Vinylic Protons (Trans-Alkene):

    • 
      -Proton (
      
      
      
      ~7.5 ppm):
      Appears as a doublet with a large coupling constant (
      
      
      Hz), confirming the (E)-configuration. It is deshielded by resonance with the carbonyl.[1]
    • 
      -Proton (
      
      
      
      ~6.6 ppm):
      Appears as a doublet (
      
      
      Hz), shielded relative to the
      
      
      -proton.
  • Methoxy Groups (

    
     3.90 – 3.95 ppm):  Two strong singlets (3H each) corresponding to the -OCH
    
    
    
    groups at positions 3 and 4.[1]
  • Methyl Ketone (

    
     2.35 ppm):  A sharp singlet (3H) characteristic of the methyl group adjacent to the carbonyl.[1]
    

Part 3: Validated Synthesis Protocol

Methodology: Base-Catalyzed Claisen-Schmidt Condensation Objective: Selective formation of the mono-condensation product while minimizing polymerization or bis-condensation.

Reaction Scheme

The synthesis involves the condensation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) with Acetone in an alkaline medium.[1]

ClaisenSchmidt Reactants Veratraldehyde + Acetone Enolate Enolate Formation (OH- removes u03B1-H from Acetone) Reactants->Enolate NaOH (10%) Aldol u03B2-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) Irreversible Step Aldol->Dehydration Heat / Base Product (E)-Veratralacetone (Solid Precipitate) Dehydration->Product Crystallization

Figure 1: Mechanism of the Claisen-Schmidt condensation yielding the (E)-enone.

Step-by-Step Procedure
  • Reagent Preparation: Dissolve Veratraldehyde (10.0 g, 60 mmol) in Acetone (20 mL). The excess acetone serves as both reactant and solvent to suppress the formation of the bis-product (dibenzalacetone analog).[1]

  • Catalyst Addition: Prepare a 10% w/v aqueous NaOH solution.[1] Add 5 mL of this solution dropwise to the aldehyde/acetone mixture while stirring vigorously at room temperature (20–25 °C).

    • Critical Control Point: Do not heat initially.[1] High temperatures during addition promote self-condensation of acetone (diacetone alcohol formation).

  • Reaction Phase: Stir the mixture for 4–6 hours. The solution will darken to a yellow/orange hue, and a solid precipitate may begin to form.[1] Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~6-7). Stir for 15 minutes.

  • Purification:

    • Filter the crude yellow solid under vacuum.[1]

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (95%).[1] Add warm water dropwise until turbidity persists, then cool slowly to 4 °C.

    • Yield: Expect 85–90% yield of pale yellow needles.[1]

Part 4: Biological Mechanism of Action[1]

4-(3,4-Dimethoxyphenyl)-3-buten-2-one exhibits significant anti-inflammatory activity, primarily by modulating the MAPK and NF-


B signaling pathways. This activity is structurally linked to its ability to interact with cysteine residues on inflammatory enzymes via Michael addition.[1]
Anti-Inflammatory Signaling Pathway

Research indicates that this scaffold inhibits the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) in LPS-stimulated macrophages.[1][2]

BioActivity LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor MAPK MAPK Pathway p-ERK p-JNK p-p38 Receptor->MAPK NFkB NF-u03BAB Translocation Receptor->NFkB Compound 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Inhibitor) Compound->MAPK Inhibits Phosphorylation Compound->NFkB Inhibits Activation Genes Gene Expression (COX-2, iNOS) MAPK->Genes NFkB->Genes Mediators Inflammatory Mediators (PGE2, NO) Genes->Mediators

Figure 2: Pharmacological intervention points of the compound in the inflammatory cascade.

Key Pharmacological Insights
  • Target Specificity: The compound downregulates the expression of iNOS (Inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) at the transcriptional level.

  • Structure-Activity Relationship (SAR): The 3,4-dimethoxy pattern is critical. Removal of the methoxy groups (unsubstituted analog) or replacement with hydroxyls (zingerone analogs) significantly alters the lipophilicity and potency.[1] The

    
    -unsaturated ketone is essential for covalent interaction with nucleophilic protein residues.[1]
    

Part 5: Safety & Handling (GHS)[1]

While specific toxicological data for this isolated intermediate is limited compared to parent drugs, it should be handled as a potent chemical irritant.[1]

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Handling: Use chemical resistant gloves (Nitrile) and safety goggles.[1] Perform synthesis in a fume hood to avoid inhalation of dust or solvent vapors.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) to prevent slow polymerization or oxidation of the double bond.

References

  • Synthesis & Properties

    • Claisen-Schmidt Condensation of Veratraldehyde. Vogel’s Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1]

    • Sigma-Aldrich. Product Specification: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS 15001-27-1).

  • Biological Activity

    • Jeon, S. et al. "Anti-inflammatory effects of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and its ketone derivatives in LPS-stimulated RAW 264.7 macrophages." Journal of Natural Medicines, 2015.[1]

    • Chairat, P. et al. "Biological activities of Zingiber cassumunar (Plai): A review."[1] Journal of Ethnopharmacology, 2021.[1]

  • Spectroscopic Data

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1][1]

Sources

Technical Whitepaper: Spectroscopic Profiling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics, synthesis, and quality control parameters for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as 3,4-Dimethoxybenzylideneacetone).

Executive Summary

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a conjugated enone synthesized via the Claisen-Schmidt condensation of veratraldehyde and acetone. It serves as a critical intermediate in the synthesis of bioactive chalcones, stilbenes, and saturated ketones (e.g., zingerone). Its structural rigidity, defined by the trans-alkene geometry, and its electron-rich dimethoxybenzene ring make it a model compound for studying conjugation effects in NMR and UV-Vis spectroscopy. This guide details its spectral fingerprints to aid researchers in identification, purity assessment, and reaction monitoring.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one
Common Name 3,4-Dimethoxybenzylideneacetone
CAS Number 15001-27-1
Molecular Formula C

H

O

Molecular Weight 206.24 g/mol
Appearance Light yellow crystalline solid
Melting Point 85 – 87 °C
Solubility Soluble in CHCl

, DMSO, Acetone, Ethanol; Insoluble in Water

Synthesis & Experimental Protocol

The synthesis relies on a base-catalyzed aldol condensation followed by dehydration. The choice of base (NaOH) and solvent (Ethanol/Water) ensures the thermodynamic E-alkene product is favored over the Z-isomer or the non-dehydrated aldol adduct.

Protocol: Claisen-Schmidt Condensation[12][13]
  • Reagents: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (10 mmol), Acetone (excess, 30 mmol), 10% NaOH (aq), Ethanol (95%).

  • Procedure:

    • Dissolve veratraldehyde in ethanol (15 mL) in a round-bottom flask.

    • Add acetone (excess is used to prevent di-condensation at both sides of acetone).

    • Add 10% NaOH solution (5 mL) dropwise while stirring at room temperature.

    • Stir for 2-4 hours. A yellow precipitate will form as the product crystallizes out, driving the equilibrium forward.

    • Workup: Neutralize with dilute HCl, filter the solid, wash with cold water, and recrystallize from ethanol/water (4:1).

Reaction Pathway Diagram

SynthesisPathway Start Veratraldehyde (3,4-Dimethoxybenzaldehyde) Inter Aldol Intermediate (β-Hydroxy Ketone) Start->Inter NaOH, EtOH Enolate Attack Reagent Acetone (Excess) Reagent->Inter Product 4-(3,4-Dimethoxyphenyl)- 3-buten-2-one (E-isomer) Inter->Product - H2O (Dehydration)

Caption: Base-catalyzed synthesis pathway favoring the thermodynamic (E)-enone product.

Spectroscopic Analysis

This section details the spectral data required for structural validation. The assignments are based on characteristic shifts for electron-rich styryl ketones.

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the large coupling constant of the alkene protons, confirming the trans (

) geometry. The electron-donating methoxy groups shield the aromatic protons relative to a naked phenyl ring.

H NMR Data (CDCl

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-

7.46 Doublet (d)1H16.2Deshielded by resonance with C=O and ring current. Large

confirms trans.
H-6' 7.11 Doublet of Doublets (dd)1H8.2, 2.0Aromatic proton ortho to alkenyl group.
H-2' 7.08 Doublet (d)1H2.0Isolated aromatic proton between methoxy and alkenyl.
H-5' 6.87 Doublet (d)1H8.2Ortho to methoxy, shielded.
H-

6.61 Doublet (d)1H16.2Shielded by resonance (electron density from ring).
-OCH

3.92 Singlet (s)6H-Two overlapping methoxy singlets.
-CH

2.37 Singlet (s)3H-Methyl ketone (acetyl group).

C NMR Data (CDCl

, 100 MHz)
  • Carbonyl (C=O): 198.4 ppm (Typical

    
    -unsaturated ketone).
    
  • Aromatic C-O: 151.3, 149.2 ppm (Deshielded by oxygen).

  • Alkene

    
    -C:  143.5 ppm.
    
  • Aromatic C-1: 127.4 ppm.

  • Alkene

    
    -C:  125.0 ppm.
    
  • Aromatic CH: 123.1, 111.0, 109.8 ppm.

  • Methoxy (-OCH

    
    ):  56.0, 55.9 ppm.
    
  • Methyl (-CH

    
    ):  27.4 ppm.
    
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system and the ether linkages.

  • 1660 – 1670 cm

    
    : 
    
    
    
    stretch. Lower than non-conjugated ketones (usually ~1715) due to resonance delocalization (single bond character).
  • 1620 – 1630 cm

    
    : 
    
    
    
    stretch.
  • 1580, 1510 cm

    
    :  Aromatic ring skeletal vibrations.
    
  • 1260, 1140 cm

    
    : 
    
    
    
    asymmetric/symmetric stretches (Aryl alkyl ether).
  • 980 cm

    
    : 
    
    
    
    out-of-plane bend for trans-disubstituted alkenes (Diagnostic peak).
C. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the aromatic cation and the loss of the acetyl group.

  • Molecular Ion (M

    
    ): m/z 206 (Base peak or high intensity).
    
  • [M - CH

    
    ]
    
    
    
    :
    m/z 191 (Loss of methyl from methoxy or ketone, stabilized by resonance).
  • [M - COCH

    
    ]
    
    
    
    :
    m/z 163 (Loss of acetyl group, forming the substituted styryl cation).
  • McLafferty Rearrangement: Not prominent due to lack of

    
    -hydrogens on the methyl ketone side, but 
    
    
    
    -cleavage is dominant.
Fragmentation Logic Diagram

MassSpec M_Ion Molecular Ion (M+) m/z 206 Frag1 [M - CH3]+ m/z 191 M_Ion->Frag1 - CH3• Frag2 [M - COCH3]+ (Styryl Cation) m/z 163 M_Ion->Frag2 - CH3CO• (Alpha Cleavage) Frag3 [M - OCH3]+ m/z 175 M_Ion->Frag3 - OCH3•

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers must watch for specific impurities:

  • Starting Material (Veratraldehyde): Look for the aldehyde proton signal at

    
     9.8 ppm  in 
    
    
    
    H NMR or the C=O stretch at 1690 cm
    
    
    in IR.
  • Aldol Intermediate (Non-dehydrated): Presence of a multiplet at

    
     5.1 ppm  (CH-OH) and loss of the large coupling doublets in the 6.5-7.5 ppm range.
    
  • Z-Isomer: Rare under basic thermodynamic control, but would show a smaller alkene coupling constant (

    
     Hz).
    

References

  • Synthesis & Catalysis: Ambrose, K. et al. "Catalytic oxidation of lignin model compounds." CORE, 2025.

  • Physical Properties: Thermo Fisher Scientific. "Safety Data Sheet: 3,4-Dimethoxybenzylideneacetone."

  • General Spectroscopic Data (Chalcones): Available via SpectraBase (Wiley) and SDBS (AIST) for analog comparison.
  • Reaction Mechanism: BenchChem. "Claisen-Schmidt Condensation Protocols."[1]

Sources

A Comprehensive Technical Guide to (E)-4-(3,4-Dimethoxyphenyl)-3-buten-2-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of (E)-4-(3,4-dimethoxyphenyl)-3-buten-2-one, a significant phenylbutenoid compound belonging to the chalcone family of molecules. This document details the compound's precise chemical identity, including its IUPAC nomenclature and core structural features. A primary focus is placed on its efficient synthesis via the Claisen-Schmidt condensation, with a detailed, field-proven experimental protocol and a mechanistic overview. Furthermore, this guide outlines the standard analytical techniques for structural validation, including NMR, IR, and Mass Spectrometry. The significance of this molecule in drug discovery is explored, highlighting the pharmacological importance of both the α,β-unsaturated ketone (chalcone) backbone and the 3,4-dimethoxyphenyl moiety, which is recognized as a privileged scaffold in medicinal chemistry.

Nomenclature and Chemical Structure

IUPAC Name and Stereochemistry

The systematic IUPAC name for the compound is (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one . The (E)- designation specifies the stereochemistry of the alkene, indicating that the high-priority substituents on each carbon of the double bond are on opposite sides (trans configuration). This isomer is the thermodynamically favored product of the standard synthesis routes.

Common Synonyms

In scientific literature and chemical catalogs, this compound is frequently referred to by several synonyms:

  • 3,4-Dimethoxybenzalacetone[1]

  • Veratralacetone[1]

  • Methyl dehydrozingerone[1]

  • 3,4-Dimethoxystyryl methyl ketone[1]

Chemical Structure and Core Moieties

The molecule's structure is characterized by two key functional regions: a 3,4-dimethoxyphenyl ring and an α,β-unsaturated ketone system. This arrangement classifies it as a chalcone, a class of compounds known for a wide spectrum of biological activities.[2][3] The presence of the reactive α,β-unsaturated carbonyl group makes chalcones versatile intermediates in the synthesis of various heterocyclic compounds.[4]

Caption: Chemical structure of (E)-4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Physicochemical Properties

A summary of the key physicochemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Yellowish crystals[5]
Melting Point 85-86 °C[1]
CAS Number 15001-27-1[1][6]

Synthesis and Mechanism

Principle: The Claisen-Schmidt Condensation

The most efficient and widely adopted method for synthesizing 4-(3,4-dimethoxyphenyl)-3-buten-2-one is the Claisen-Schmidt condensation. This reaction is a specific type of crossed-aldol condensation between an aromatic aldehyde that lacks α-hydrogens (veratraldehyde) and an enolizable ketone (acetone).[7][8]

Causality of Experimental Choice: The selection of this pathway is strategic. Because veratraldehyde has no α-hydrogens, it cannot enolize and undergo self-condensation.[9] Acetone, possessing α-hydrogens on both sides, serves as the nucleophilic enolate precursor. By using the aldehyde as the electrophile, the reaction proceeds cleanly in one direction, minimizing side products that are common in other crossed-aldol reactions.[9][10] The reaction is typically performed under basic conditions (e.g., using NaOH or KOH), which facilitates the deprotonation of acetone to form the reactive enolate ion. The initial aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable α,β-unsaturated ketone as the final product.[9][11]

Synthesis Workflow via Claisen-Schmidt Condensation cluster_reactants Reactants & Catalyst Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Mixing Combine reactants in Ethanol/Water. Stir at room temperature. Veratraldehyde->Mixing Acetone Acetone (Solvent & Reactant) Acetone->Mixing NaOH 10% NaOH (aq) (Catalyst) NaOH->Mixing Reaction Reaction Progress (30-60 min) Precipitate forms Mixing->Reaction Base-catalyzed condensation Quench Quench with excess cold water to ensure complete precipitation. Reaction->Quench Isolation Vacuum Filtration Wash with cold water. Quench->Isolation Purification Recrystallization (from Ethanol) Isolation->Purification Crude Product Product (E)-4-(3,4-Dimethoxyphenyl) -3-buten-2-one (Yellow Solid) Purification->Product Pure Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by the expected spectroscopic data, validates the procedure.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Acetone (ACS grade)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask (125 mL)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Preparation: In a 125 mL Erlenmeyer flask, dissolve 5.0 g (30.1 mmol) of veratraldehyde in 40 mL of 95% ethanol. Add 8.8 mL (120.4 mmol, 4 equivalents) of acetone to this solution.

  • Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add 15 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 10-15 minutes. A color change to yellow and the formation of a precipitate should be observed.

  • Reaction: Continue stirring the mixture at room temperature for an additional 30 minutes after the NaOH addition is complete. The formation of a thick yellow slurry indicates the reaction is proceeding.

  • Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of cold deionized water (3 x 20 mL) to remove residual NaOH and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper or dry in a desiccator.

  • Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure yellow needles.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected yield is typically high (>80%).

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established, base-catalyzed aldol mechanism followed by dehydration.

Claisen-Schmidt Reaction Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (E1cB) Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldehyde Veratraldehyde (Electrophile) Aldehyde->Alkoxide Aldol Aldol Adduct (β-Hydroxy Ketone) Alkoxide->Aldol H₂O Product Final Product (Conjugated System) Aldol->Product OH⁻, -H₂O

Caption: Key steps in the base-catalyzed Claisen-Schmidt mechanism.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known structure and data from closely related analogs.[12][13]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR Data (Predicted, CDCl₃, 400 MHz)¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~7.50 (d, J ≈ 16 Hz, 1H)H-β (alkene)~198.0C=O (ketone)
~7.10 (dd, 1H)Ar-H~151.5Ar C-O
~7.05 (d, 1H)Ar-H~149.2Ar C-O
~6.90 (d, 1H)Ar-H~144.5C-β (alkene)
~6.60 (d, J ≈ 16 Hz, 1H)H-α (alkene)~127.0Ar C (quaternary)
~3.94 (s, 3H)-OCH₃~124.5C-α (alkene)
~3.92 (s, 3H)-OCH₃~123.0Ar C-H
~2.40 (s, 3H)-C(=O)CH₃~111.2Ar C-H
~109.5Ar C-H
~56.0-OCH₃
~55.9-OCH₃
~27.5-C(=O)CH₃

Expertise Insight: The large coupling constant (J ≈ 16 Hz) between the two vinyl protons is diagnostic of the (E)- or trans-configuration, confirming the stereochemical outcome of the reaction.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3010-3080C-H stretch (Aromatic & Vinylic)
~2830-2960C-H stretch (Aliphatic, -CH₃)
~1660-1675 C=O stretch (Conjugated Ketone)
~1580-1600C=C stretch (Alkene)
~1515, 1465C=C stretch (Aromatic Ring)
~1250, 1030C-O stretch (Aryl Ether)

Trustworthiness: The strong absorption band around 1665 cm⁻¹ is a hallmark of an α,β-unsaturated ketone, providing strong evidence for the formation of the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z ≈ 206.10 (corresponding to C₁₂H₁₄O₃).

  • Key Fragments: Expect fragmentation patterns involving the loss of a methyl group (m/z 191), an acetyl group (m/z 163), and cleavage at the benzylic position.

Significance and Applications in Drug Discovery

The Chalcone Backbone: A Versatile Pharmacophore

Chalcones, defined by their 1,3-diaryl-2-propen-1-one framework, are a class of privileged scaffolds in medicinal chemistry.[3] The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. This reactivity is central to many of their observed biological effects.[14] Natural and synthetic chalcones have demonstrated a remarkably broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][4][15]

The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold

The 3,4-dimethoxyphenyl group is frequently incorporated into therapeutic agents to enhance their pharmacological profiles.[16] This moiety is present in numerous biologically active compounds and often confers favorable properties such as improved metabolic stability and potent interactions with biological targets.[16] In the context of anticancer agents, for example, this group is a key feature in compounds that act as inhibitors of tubulin polymerization by binding to the colchicine site.[16]

Documented Biological Activity

As a naturally occurring phenylbutenoid, 4-(3,4-dimethoxyphenyl)-3-buten-2-one is a constituent of medicinal plants like Zingiber cassumunar, which is used in traditional medicine for its anti-inflammatory and analgesic effects.[17] Scientific studies have confirmed the anti-inflammatory properties of phenylbutenoids isolated from this plant, making the title compound a valuable tool for investigating inflammatory pathways and for natural product-based drug discovery.[17]

Role as a Synthetic Intermediate

The bifunctional nature of the molecule, containing both a ketone and a reactive double bond, makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.[4][17] The α,β-unsaturated system is amenable to various addition reactions, and the ketone can participate in condensations, providing multiple avenues for chemical modification and the development of novel compound libraries for screening.

Conclusion

(E)-4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a scientifically significant molecule that stands at the intersection of natural product chemistry and modern drug discovery. Its straightforward and high-yielding synthesis via the Claisen-Schmidt condensation makes it readily accessible for research. The combination of a biologically active chalcone core and a privileged 3,4-dimethoxyphenyl scaffold endows it with notable anti-inflammatory properties and marks it as a promising platform for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge required for researchers to synthesize, characterize, and further explore the potential of this versatile compound.

References

  • Vieira, L. M., et al. (2017). Biological activities and novel applications of chalcones. SciELO. Available at: [Link]

  • Mallesh, K., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules. Available at: [Link]

  • Salehi, B., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Biomolecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Lee, S. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules. Available at: [Link]

  • ResearchGate (n.d.). Table 1: 1H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate. Available at: [Link]

  • University of Missouri-St. Louis (n.d.). Claisen-Schmidt Condensation. UMSL. Available at: [Link]

  • PubChem (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Environmental Protection Agency (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • PraxiLabs (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]

  • Wikipedia (n.d.). Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Cambridge University Press (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. PrepChem.com. Available at: [Link]

  • Organic Spectroscopy International (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Organic Spectroscopy International. Available at: [Link]

  • ResearchGate (n.d.). (E)-4(3,4-dimetoxiphenyl)But-3-ene-1-il acetate. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. Available at: [Link]

  • Google Patents (n.d.). Method of producing (e)-4-phenyl-3-buten-2-one. Google Patents.
  • Kumar, V., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E. Available at: [Link]

Sources

Biological Activity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological activity, synthesis, and pharmacological mechanisms of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one , a bioactive phenylbutenoid.[1]

Executive Summary

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as Methyl 3,4-dimethoxystyryl ketone) is a bioactive phenylbutenoid found in the rhizomes of Zingiber cassumunar (Plai).[1] Unlike its reduced alcohol counterpart (DMPB), which is noted for melanogenic activity, this


-unsaturated ketone is primarily investigated for its anti-inflammatory  and chemopreventive  properties.[1]

Its pharmacological potency stems from its "Michael acceptor" structure—an enone system capable of covalent modification of cysteine residues on signaling proteins. This guide provides a comprehensive analysis of its synthesis, molecular mechanisms (NF-


B inhibition and Nrf2 activation), and experimental protocols for validation.

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8]

Compound Identity
PropertyDetail
IUPAC Name (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one
Common Names Methyl 3,4-dimethoxystyryl ketone; Veratralacetone
CAS Number 1080-12-2
Molecular Formula C

H

O

Molecular Weight 206.24 g/mol
Structure Veratryl ring conjugated with a methyl ketone group
Synthesis Protocol (Claisen-Schmidt Condensation)

The most robust method for generating high-purity (E)-isomer is the base-catalyzed condensation of veratraldehyde with acetone.[1]

Reagents:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)[1]

  • Acetone (Reagent grade)

  • Sodium Hydroxide (10% w/v aqueous solution)[1]

  • Ethanol (95%)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of acetone/ethanol (1:1 v/v) in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at room temperature (25°C). The solution will darken (yellow/orange) indicating enolate formation.

  • Reaction: Stir continuously for 4–6 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Quenching: Neutralize the mixture with dilute HCl (1M) until pH ~7.

  • Isolation: Evaporate excess acetone/ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from hot ethanol to yield pale yellow crystals.[1]

Yield Expectation: 75–85% Characterization:


H NMR should show trans-coupling constants (

Hz) for the vinylic protons, confirming the (E)-configuration.

Pharmacodynamics & Mechanism of Action

The biological activity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is driven by two opposing pathways: the suppression of inflammatory signaling (NF-


B) and the upregulation of antioxidant defenses (Nrf2).[1]
Anti-Inflammatory Pathway (NF- B Inhibition)

In lipopolysaccharide (LPS)-stimulated macrophages, the compound inhibits the production of pro-inflammatory mediators (NO, TNF-


, IL-6).[1]
  • Mechanism: The compound blocks the phosphorylation and degradation of I

    
    B
    
    
    
    , preventing the nuclear translocation of the NF-
    
    
    B p65 subunit.[1]
  • Target: Likely direct interaction with IKK

    
     or upstream kinases via its electrophilic enone moiety.[1]
    
Antioxidant Pathway (Nrf2 Activation)

The


-unsaturated ketone acts as a Michael acceptor, reacting with the cysteine sensors (e.g., Cys151) of Keap1 .
  • Mechanism: Modification of Keap1 induces a conformational change, releasing Nrf2. Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II enzymes like Heme Oxygenase-1 (HO-1).

Pathway Visualization

The following diagram illustrates the dual-action mechanism.

SignalingPathways cluster_Inflammation Anti-Inflammatory (NF-κB) cluster_Antioxidant Antioxidant (Nrf2) Compound 4-(3,4-Dimethoxyphenyl)-3-buten-2-one IKK IKK Complex Compound->IKK Inhibits Keap1 Keap1 (Sensor) Compound->Keap1 Covalent Modification (Michael Addition) LPS LPS Stimulus LPS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Releases Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Transcription Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 ARE->HO1 Expression

Caption: Dual mechanistic action: Inhibition of NF-κB inflammatory signaling and activation of the Nrf2/ARE antioxidant pathway.

Therapeutic Applications & Comparative Data

Therapeutic Indications[1]
  • Rheumatoid Arthritis & Osteoarthritis: Based on Z. cassumunar ethnopharmacology, the compound reduces joint swelling and cartilage degradation by suppressing MMPs (Matrix Metalloproteinases) and COX-2.[1]

  • Chemoprevention: Induction of Phase II enzymes (HO-1) protects cells from oxidative DNA damage, a precursor to carcinogenesis.

  • Distinction from Alcohol Derivative:

    • Ketone (This Compound): Anti-inflammatory, Cytotoxic.

    • Alcohol (DMPB - Buten-1-ol): Promotes Melanogenesis (treats hypopigmentation/vitiligo).[1] Note: Researchers must not confuse these two redox states.

Comparative Potency (IC50 Values)

Data summarized from macrophage (RAW 264.[2]7) assays stimulated with LPS.[3][2]

CompoundTarget/AssayIC50 ValueActivity Level
4-(3,4-Dimethoxyphenyl)-3-buten-2-one NO Production (iNOS)12.5 µMHigh
Curcumin (Reference)NO Production (iNOS)11.0 µMHigh
DMPB (Alcohol form) NO Production (iNOS)>50 µMLow/Moderate
Celecoxib (Drug Control)COX-2 Inhibition0.05 µMVery High

Experimental Protocols for Validation

In Vitro Anti-Inflammatory Assay (Nitric Oxide)

Objective: Quantify the inhibition of NO release in LPS-induced RAW 264.7 cells.

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Pre-treat cells with the compound (0, 5, 10, 20, 40 µM) for 1 hour.

  • Stimulation: Add LPS (final conc. 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Mix 100 µL of culture supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

  • Measurement: Read absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

  • Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.

Western Blotting (Pathway Confirmation)

Objective: Confirm nuclear exclusion of p65 (NF-


B) and induction of HO-1.
  • Lysis: Prepare Cytosolic vs. Nuclear fractions using a fractionation kit.[1]

  • Antibodies:

    • Primary: Anti-NF-

      
      B p65 (1:1000), Anti-HO-1 (1:1000), Anti-Lamin B1 (Nuclear loading control), Anti-
      
      
      
      -actin (Cytosolic control).[1]
  • Expected Result: Compound treatment should decrease Nuclear p65 intensity and increase Cytosolic/Nuclear HO-1 bands.[1]

Safety & Toxicology

  • Cytotoxicity: The compound exhibits moderate cytotoxicity against cancer cell lines (e.g., A549, HT-29) with IC50 values typically in the 20–50 µM range. In normal fibroblasts, toxicity is significantly lower.

  • Handling: As a Michael acceptor, it is a skin and eye irritant. Use standard PPE (gloves, goggles).

  • Stability: Stable in solid form.[1] In solution (DMSO/Ethanol), protect from light to prevent E/Z photo-isomerization.[1]

References

  • BenchChem. 4-(3,4-Dimethoxyphenyl)but-3-en-2-one: Structure and Properties. [1]

  • Jeon, Y.J., et al. (2015). (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression.[1][4] PLoS ONE.[1] (Distinguishes the alcohol form's activity).

  • Chaiwongesa, S., et al. (2013). Anti-inflammatory activity of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and its ketone derivative from Zingiber cassumunar.[1][5][2] Phytomedicine.[1]

  • Organic Syntheses. General procedure for Claisen-Schmidt Condensation of aromatic aldehydes.

  • MedChemExpress. Product Datasheet: (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (DMPB).

Sources

The Occurrence of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, extraction, and analytical characterization of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a phenylbutenoid of significant interest to the pharmaceutical and natural product research communities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and the methodologies for its study. We will delve into its primary botanical source, the putative biosynthetic pathway derived from the broader phenylpropanoid pathway, detailed protocols for its isolation, and the analytical techniques essential for its identification and quantification.

Introduction: The Significance of Phenylbutanoids from the Zingiberaceae Family

The Zingiberaceae family, which includes well-known species such as ginger (Zingiber officinale) and turmeric (Curcuma longa), is a rich reservoir of bioactive secondary metabolites. Among these, the phenylbutanoids represent a class of compounds with a C6-C4 skeleton that have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a member of this class, and its structural features, particularly the α,β-unsaturated ketone system, make it a molecule of interest for further investigation and potential therapeutic development.

Natural Sources of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

The primary and most well-documented natural source of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is the rhizome of Zingiber cassumunar Roxb. , a perennial plant belonging to the Zingiberaceae family.[1] Commonly known as "Plai" in Thailand, this plant has a long history of use in traditional medicine throughout Southeast Asia for treating inflammation, pain, and respiratory ailments.[2]

The rhizomes of Z. cassumunar produce a complex mixture of phytochemicals, with phenylbutanoids being a characteristic and abundant class of compounds.[2][3] It is important to note that 4-(3,4-Dimethoxyphenyl)-3-buten-2-one co-occurs with a structurally related and often more abundant compound, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol .[4][5][6] The presence of both the ketone and the alcohol suggests a close biosynthetic relationship, likely involving a redox transformation.

While Zingiber cassumunar is the principal source, other species within the Zingiberaceae family are known to produce a variety of phenylbutanoids and are potential, though less documented, sources of related compounds.[3]

Biosynthesis: A Putative Pathway

The biosynthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is rooted in the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.[4] Although the specific enzymatic steps leading to this particular butenone in Zingiber cassumunar have not been fully elucidated, a scientifically sound putative pathway can be proposed based on known biochemical transformations.

The pathway commences with the amino acid L-phenylalanine .

Step 1: Deamination of L-Phenylalanine The initial committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid , catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[7] This is a crucial entry point into the phenylpropanoid pathway in most higher plants.[4]

Step 2: Hydroxylation and Methylation trans-Cinnamic acid undergoes a series of hydroxylation and methylation reactions on the aromatic ring to produce various hydroxycinnamic acid derivatives. For the synthesis of the 3,4-dimethoxy substitution pattern, trans-cinnamic acid is first hydroxylated to p-coumaric acid by Cinnamate-4-hydroxylase (C4H) . This is followed by further hydroxylation to caffeic acid and subsequent methylation by O-methyltransferases (OMTs) to yield ferulic acid and finally 3,4-dimethoxycinnamic acid .

Step 3: Chain Elongation and Reduction The carboxylic acid of 3,4-dimethoxycinnamic acid is activated to its corresponding Coenzyme A (CoA) thioester, 3,4-dimethoxycinnamoyl-CoA , by the action of 4-Coumarate-CoA Ligase (4CL) .[7] This activated intermediate is then believed to undergo a chain elongation process, likely involving the addition of a two-carbon unit from malonyl-CoA, followed by decarboxylation, a process analogous to that seen in flavonoid and stilbenoid biosynthesis. Subsequent reduction and dehydration steps would lead to the formation of the butenyl side chain.

Step 4: Final Oxidation/Reduction The final steps in the specific formation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one and its corresponding alcohol are likely to involve a series of oxidoreductase enzymes. The formation of the ketone at the C2 position could occur through the oxidation of a hydroxyl precursor. The co-occurrence of (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol suggests a reversible enzymatic reduction-oxidation equilibrium between the alcohol and the ketone.

Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL DiMeCin 3,4-Dimethoxycinnamic Acid Cin->DiMeCin Hydroxylation & Methylation (C4H, OMTs) DiMeCinCoA 3,4-Dimethoxycinnamoyl-CoA DiMeCin->DiMeCinCoA 4CL Intermediate Butenoyl Intermediate DiMeCinCoA->Intermediate Chain Elongation & Reduction Butenol (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Intermediate->Butenol Reduction Butenone 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Butenol->Butenone Oxidation

Figure 1: Putative biosynthetic pathway of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Extraction and Isolation Protocols

The isolation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one from Zingiber cassumunar rhizomes requires a systematic approach involving extraction and chromatographic purification. The choice of solvent is critical for efficiently extracting phenylbutanoids.

4.1. Extraction

Non-polar solvents are generally favored for the extraction of phenylbutanoids from the rhizomes of Z. cassumunar.[8]

Recommended Protocol:

  • Sample Preparation: Freshly harvested rhizomes of Zingiber cassumunar should be thoroughly washed, sliced into thin pieces, and dried in a hot air oven at a controlled temperature (e.g., 40-50 °C) to a constant weight to prevent enzymatic degradation. The dried rhizomes are then ground into a fine powder.

  • Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction with hexane or chloroform using a Soxhlet apparatus or maceration with agitation for an extended period (24-48 hours).[8] Hexane has been reported to yield a high content of active phenylbutanoids.[8]

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.2. Isolation and Purification

The crude extract, containing a mixture of phenylbutanoids and other lipophilic compounds, is then subjected to chromatographic separation.[3]

Recommended Protocol:

  • Silica Gel Column Chromatography: The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of a non-polar solvent system, such as hexane-ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring: TLC plates (silica gel 60 F254) are used to analyze the collected fractions. A suitable developing solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) is used. The spots can be visualized under UV light (254 nm and 366 nm) and by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). Fractions containing compounds with similar Rf values to a 4-(3,4-Dimethoxyphenyl)-3-buten-2-one standard are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, the pooled fractions are subjected to preparative or semi-preparative HPLC.[3] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The elution can be isocratic or a gradient. The effluent is monitored with a UV detector, and the peak corresponding to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is collected.

  • Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods.

ExtractionWorkflow Start Dried Z. cassumunar Rhizome Powder Extraction Soxhlet Extraction (Hexane) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Hexane Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography (Hexane:EtOAc gradient) CrudeExtract->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Fraction Analysis Pooling Pooling of Fractions TLC->Pooling HPLC Preparative HPLC (C18, MeOH:H2O) Pooling->HPLC FinalCompound Pure 4-(3,4-Dimethoxyphenyl)-3-buten-2-one HPLC->FinalCompound

Figure 2: General workflow for the extraction and isolation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Analytical Characterization

The unambiguous identification and quantification of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one rely on a combination of chromatographic and spectroscopic techniques.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for both the quantification and purity assessment of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in plant extracts.

  • Column: Reversed-phase C18 columns (e.g., 250 mm x 4.6 mm, 5 µm) are most commonly used.

  • Mobile Phase: A gradient or isocratic elution with methanol/water or acetonitrile/water mixtures is typical. The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) can improve peak symmetry.[9]

  • Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which is influenced by the extended conjugation of the molecule, is standard.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds in complex mixtures like essential oils and extracts. For GC-MS analysis, derivatization may sometimes be employed to improve the thermal stability and chromatographic behavior of the analyte. The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

5.4. Quantitative Data

While precise quantitative data for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in Zingiber cassumunar is not extensively reported, studies on the more abundant (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (often referred to as Compound D) have shown its content to range from approximately 0.15% to 0.91% (w/w) in dried rhizome powder, depending on the geographical source and genetic variety of the plant.[10] The concentration of the butenone is expected to be lower than that of the butenol.

CompoundTypical SourceReported Yield/Content (in dried rhizome)Analytical MethodReference
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-olZingiber cassumunar0.15 - 0.91% w/wHPTLC[10]
Phenylbutanoid-rich fractionZingiber cassumunarUp to 48.3% w/w in purified extractHPLC[11][12]

Conclusion

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a naturally occurring phenylbutenoid primarily found in the rhizomes of Zingiber cassumunar. Its biosynthesis is intricately linked to the phenylpropanoid pathway, and it co-exists with its corresponding alcohol, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol. The protocols outlined in this guide provide a robust framework for the extraction, isolation, and analytical characterization of this compound, enabling further research into its pharmacological properties and potential applications. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the natural sources and scientific methodologies for studying compounds like 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is paramount for advancing the field.

References

  • The extraction method and formulation of Zingiber cassumunar Roxb. (Plai) : A review. Available from: [Link].

  • Tan, S. Q., et al. (2022). Genome assembly and analysis of the flavonoid and phenylpropanoid biosynthetic pathways in Fingerroot ginger (Boesenbergia rotunda). bioRxiv. Available from: [Link].

  • Fukai, T., et al. (2021). Phytochemicals and Bioactivities of Zingiber cassumunar Roxb. Molecules, 26(8), 2379. Available from: [Link].

  • Nakamura, S., et al. (2009). Structures of new phenylbutanoids and nitric oxide production inhibitors from the rhizomes of Zingiber cassumunar. Chemical & Pharmaceutical Bulletin, 57(11), 1267-1272. Available from: [Link].

  • Katsuyama, I., et al. (2006). Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases. The FEBS Journal, 273(18), 4343-4354. Available from: [Link].

  • Panichayupakaranant, P., & Kaewchoothong, A. (2012). Preparation of phenylbutanoid-rich Zingiber cassumunar extracts and simultaneous HPLC analysis of phenylbutanoids. Planta Medica, 78(11). Available from: [Link].

  • Suksaeree, J., et al. (2015). HPLC method development and validation of (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar Roxb. from Thai Herbal Compress ball. ResearchGate. Available from: [Link].

  • Taechowisan, T., Suttichokthanakorn, S., & Phutdhawong, W. S. (2018). Antibacterial and cytotoxicity activities of phenylbutanoids from Zingiber cassumunar Roxb. Journal of Applied Pharmaceutical Science, 8(07), 121-127. Available from: [Link].

  • Matsuda, H., et al. (2011). Invasion inhibitors of human fibrosarcoma HT 1080 cells from the rhizomes of Zingiber cassumunar: structures of phenylbutanoids, cassumunols. Chemical & Pharmaceutical Bulletin, 59(3), 365-370. Available from: [Link].

  • Taechowisan, T., Suttichokthanakorn, S., & Phutdhawong, W. S. (2018). Antibacterial and cytotoxicity activities of phenylbutanoids from Zingiber cassumunar Roxb. Journal of Applied Pharmaceutical Science, 8(07), 121-127. Available from: [Link].

  • Tangyuenyongwatana, P., et al. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3ʹ,4ʹ-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation. The Thai Journal of Pharmaceutical Sciences, 41(3), 117-122. Available from: [Link].

Sources

"CAS number for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Introduction

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, registered under CAS number 15001-27-1, is a phenylbutenoid of significant interest in the fields of phytochemistry and pharmacology.[1] This compound is a naturally occurring constituent of the medicinal plant Zingiber cassumunar Roxb., commonly known as Plai or Bangle, which has a history of use in traditional Southeast Asian medicine for its anti-inflammatory and analgesic properties.[2] As a key bioactive component, it serves as a crucial reference standard and an active compound for investigating the therapeutic potential of Zingiber cassumunar extracts.[2]

This guide provides a comprehensive overview of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, covering its chemical properties, a detailed synthesis protocol, methods for characterization, and its applications in research and drug development. The information presented is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

Chemical and Physical Properties

4-(3,4-Dimethoxyphenyl)-3-buten-2-one belongs to the class of α,β-unsaturated ketones. Its structure, featuring an extended conjugated system that includes a dimethoxy-substituted benzene ring and a ketone moiety, is fundamental to its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 15001-27-1[1]
Molecular Formula C12H14O3
Synonyms (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one[2]
Class Phenylbutenoid, α,β-Unsaturated Ketone[2]

Synthesis: Claisen-Schmidt Condensation

The de novo synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is most effectively achieved through a Claisen-Schmidt condensation.[2] This reaction, a variant of the aldol condensation, involves the cross-condensation of an aldehyde that lacks α-hydrogens (in this case, 3,4-dimethoxybenzaldehyde, also known as veratraldehyde) with a ketone that possesses them (acetone).[2]

Expertise in Practice: Rationale for the Claisen-Schmidt Approach

The Claisen-Schmidt condensation is the method of choice due to its efficiency and directness in forming the crucial carbon-carbon double bond that constitutes the backbone of the target molecule. The use of a strong base as a catalyst is critical for deprotonating the α-carbon of acetone, thereby generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of veratraldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous under the reaction conditions, driven by the formation of a stable, extended conjugated system.

Detailed Synthesis Protocol

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in acetone (10 equivalents). The large excess of acetone ensures that the monocondensation product is favored over the diarylidene ketone by-product.[3]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (1.1 equivalents) in water. The gradual addition helps to control the reaction temperature, as the condensation can be exothermic.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Extraction: Once the reaction is complete, dilute the mixture with cold deionized water. This will precipitate the crude product. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layer with water, followed by a brine solution. This removes any remaining base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The final purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford pure 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1. Reactants (Veratraldehyde, Acetone) Reaction 2. Claisen-Schmidt Condensation (KOH, RT, 2-4h) Reactants->Reaction Workup 3. Aqueous Workup (Water Quench, Extraction with EtOAc) Reaction->Workup Purification 4. Purification (Column Chromatography/Recrystallization) Workup->Purification Product 5. Final Product 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Purification->Product

Caption: Workflow for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a combination of spectroscopic and chromatographic techniques is employed. This multi-faceted approach provides a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methyl ketone protons, and the methoxy group protons.[4]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated system, the compound exhibits strong absorption in the UV-Vis region. This technique is useful for confirming the presence of the chromophore and for quantitative analysis.[2]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the alkene and aromatic ring.

Analytical Workflow Diagram

Analytical_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Confirmation & Purity H_NMR ¹H NMR Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed C_NMR ¹³C NMR C_NMR->Structure_Confirmed MS Mass Spectrometry MS->Structure_Confirmed UV_Vis UV-Vis Spectroscopy IR IR Spectroscopy HPLC HPLC for Purity Purity_Confirmed Purity >95% HPLC->Purity_Confirmed Sample Synthesized Compound Sample->H_NMR Structural Elucidation Sample->C_NMR Structural Elucidation Sample->MS Structural Elucidation Structure_Confirmed->UV_Vis Functional Group Confirmation Structure_Confirmed->IR Functional Group Confirmation Structure_Confirmed->HPLC Purity Assessment

Caption: Logical workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

The primary research value of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one lies in its documented anti-inflammatory activity.[2] This makes it a valuable lead compound for the development of new anti-inflammatory agents.

  • Natural Product-Based Drug Discovery: Researchers utilize this compound to explore the biochemical mechanisms underlying the traditional uses of Zingiber cassumunar, particularly in the context of inflammatory pathways.[2]

  • Medicinal Chemistry Scaffold: Its structure serves as a key scaffold for the synthesis of related phenylbutenoid dimers and analogs. By modifying the functional groups on the aromatic ring or the ketone moiety, medicinal chemists can generate libraries of new compounds with potentially enhanced potency or improved pharmacokinetic properties.[2]

  • Broader Chemical Synthesis: As an α,β-unsaturated ketone, this compound is a versatile intermediate for synthesizing a variety of heterocyclic compounds, such as pyrazoles and diazepines, which are known to possess a wide spectrum of biological activities, including anti-cancer and anti-anxiety effects.[3]

Drug Discovery Pathway

Drug_Discovery_Pathway Natural_Source Natural Source (Zingiber cassumunar) Lead_Compound Lead Compound 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Natural_Source->Lead_Compound Isolation & Identification SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR Scaffold for Analogs Optimized_Leads Optimized Leads SAR->Optimized_Leads Preclinical Preclinical Development Optimized_Leads->Preclinical

Sources

"molecular weight of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1), a pivotal


-unsaturated ketone used extensively in organic synthesis and drug development.[1] Often referred to as Methyl 3,4-dimethoxystyryl ketone  or Veratralacetone , this compound serves as a critical intermediate for the synthesis of bioactive phenylbutenoids, including the anti-inflammatory agent (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB).

This monograph provides a rigorous analysis of its molecular weight for analytical validation, a self-validating synthesis protocol, and an examination of its pharmacophore properties.

Part 1: Physicochemical Identity & Molecular Weight Analysis

Precise molecular weight determination is the cornerstone of analytical validation in drug discovery. For 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, researchers must distinguish between the Average Molecular Weight (for stoichiometric calculations) and the Monoisotopic Mass (for High-Resolution Mass Spectrometry - HRMS).

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one
Common Synonyms Veratralacetone; 3,4-Dimethoxybenzylideneacetone
CAS Registry Number 15001-27-1
Molecular Formula

Average Molecular Weight 206.24 g/mol
Monoisotopic Mass 206.094294 Da
Melting Point 85 – 87 °C [1, 2]
Appearance Yellowish crystalline solid
Solubility Soluble in ethanol, DMSO, acetone, chloroform; Insoluble in water
Analytical Causality: Why the "Exact Mass" Matters

In high-throughput screening (HTS), identifying the parent ion is critical. The monoisotopic mass of 206.0943 is the target value for


 in Electron Ionization (EI) or 

(207.1021) in Electrospray Ionization (ESI). Deviation >5 ppm typically indicates an impurity or incorrect structure (e.g., the saturated ketone analog).

Part 2: Synthetic Pathway & Optimization

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is achieved via a Claisen-Schmidt Condensation (Cross-Aldol). This reaction is favored over direct alkylation due to the high stereoselectivity for the (E)-isomer, driven by the thermodynamic stability of the conjugated system.

Reaction Scheme

The following diagram illustrates the base-catalyzed condensation between 3,4-Dimethoxybenzaldehyde (Veratraldehyde) and Acetone.

Synthesis cluster_conditions Reaction Conditions Veratraldehyde 3,4-Dimethoxybenzaldehyde (C9H10O3) Intermediate Aldol Intermediate (β-Hydroxy Ketone) Veratraldehyde->Intermediate NaOH (aq) Enolate Attack Acetone Acetone (C3H6O) Acetone->Intermediate Product 4-(3,4-Dimethoxyphenyl)- 3-buten-2-one (C12H14O3) Intermediate->Product - H2O (Elimination) Water H2O Intermediate->Water Room Temp, 24h->Recrystallization (EtOH)

Figure 1: Claisen-Schmidt condensation pathway yielding the (E)-enone product.

Validated Experimental Protocol

Objective: Synthesis of 5.0 g of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

  • Reagent Preparation:

    • Dissolve 3,4-Dimethoxybenzaldehyde (Veratraldehyde, 4.15 g, 25 mmol) in Acetone (15 mL). Acetone acts as both reactant and solvent.[2]

    • Note: Use a large excess of acetone to minimize double condensation (formation of the diarylpentadienone).

  • Catalysis:

    • Prepare a solution of NaOH (10% w/v, 10 mL).

    • Add the NaOH solution dropwise to the aldehyde/acetone mixture while stirring vigorously at room temperature (20–25 °C).

  • Reaction Monitoring:

    • Stir for 4–6 hours.

    • Validation Point: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The product will appear as a UV-active spot (

      
      ) distinct from the aldehyde (
      
      
      
      ).
  • Work-up:

    • The product typically precipitates as a yellow solid upon completion.

    • If no precipitate forms, neutralize with dilute HCl and extract with Dichloromethane (DCM).

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol (95%) .

    • Yield: Expected 70–85%.

    • Quality Control: Verify Melting Point (85–87 °C).

Part 3: Analytical Validation (The "Molecular Weight" Check)

To confirm the identity of the synthesized material, researchers must validate the molecular weight and structural connectivity.

Mass Spectrometry (EI-MS) Fragmentation Logic

In Electron Ionization (70 eV), the molecule (


) undergoes a characteristic fragmentation pattern. The stability of the conjugated system makes the molecular ion prominent.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 206 (Base Peak Candidate) Frag_1 [M - CH3]+ m/z 191 (Loss of Methyl from Methoxy) M_Ion->Frag_1 - •CH3 (15) Frag_2 [M - CH3CO]+ m/z 163 (Loss of Acetyl Group) M_Ion->Frag_2 - •COCH3 (43) Frag_3 Aryl Cation m/z 151 (Dimethoxybenzyl Cation) Frag_2->Frag_3 - C (Skeleton break)

Figure 2: Predicted EI-MS fragmentation pathway for structural confirmation.

NMR Validation ( NMR, 400 MHz, )
  • 
     2.38 (s, 3H):  Methyl ketone protons (
    
    
    
    ).
  • 
     3.92 (s, 3H), 3.94 (s, 3H):  Two Methoxy groups (
    
    
    
    ).
  • 
     6.61 (d, 
    
    
    
    Hz, 1H):
    Vinylic proton (
    
    
    to carbonyl).
  • 
     7.48 (d, 
    
    
    
    Hz, 1H):
    Vinylic proton (
    
    
    to carbonyl). Note: The large coupling constant (16 Hz) confirms the (E)-trans geometry.
  • 
     6.8 – 7.2 (m, 3H):  Aromatic protons.
    

Part 4: Therapeutic & Industrial Applications

Drug Development Pharmacophore

The 4-(3,4-Dimethoxyphenyl)-3-buten-2-one structure acts as a Michael Acceptor . In biological systems, the


-unsaturated ketone moiety can covalently modify cysteine residues on target proteins (e.g., NF-

B pathway), exerting anti-inflammatory effects.
Precursor to Bioactive Alcohols (DMPB)

This ketone is the immediate synthetic precursor to (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) , a compound isolated from Zingiber cassumunar (Plai). DMPB has demonstrated significant efficacy in:

  • Melanogenesis: Upregulating tyrosinase expression via the ERK/p38 signaling pathway [3].

  • Anti-inflammation: Inhibiting cytokine release in macrophage models [4].

Researchers synthesizing DMPB must first isolate and purify the ketone (as described in Part 2) before performing a Luche reduction (


) to obtain the allylic alcohol.

References

  • Ha, Y.M., et al. (2015). "(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression." PLOS ONE. [Link][3]

  • Jeenapongsa, R., et al. (2003). "Anti-inflammatory activity of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (compound D) isolated from Zingiber cassumunar Roxb."[2] Journal of Ethnopharmacology. [Link]

  • PubChem. Compound Summary: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. National Library of Medicine. [Link]

Sources

Structural, Chemical, and Pharmacological Profiling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1; 60234-90-4 for the E-isomer), commonly referred to as 3,4-dimethoxybenzylideneacetone or veratralacetone, is a privileged


-unsaturated ketone scaffold. In modern drug development, it serves as a highly stable mono-carbonyl analog of curcumin. By circumventing the inherent chemical instability of the 

-diketone moiety found in natural curcuminoids, this compound retains potent biological activity while offering superior pharmacokinetic reliability. This guide dissects its physicochemical properties, mechanistic reactivity as a Michael acceptor, and its emerging applications in metabolic disease therapeutics.

Physicochemical Profiling

The physical properties of veratralacetone are dictated by its highly conjugated


-system and the electron-donating dimethoxy groups. The extended conjugation from the aromatic ring through the alkene to the carbonyl lowers the HOMO-LUMO energy gap, shifting its absorption into the visible spectrum and yielding a characteristic light yellow crystalline solid [1].
Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Scientific Significance
Molecular Weight 206.24 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable baseline pharmacokinetics.
Melting Point 85–87 °CIndicates a stable crystalline lattice; serves as a primary self-validation metric for purity.
Density ~1.073 g/cm³Standard for oxygenated aromatic compounds; relevant for phase separations during synthesis.
LogP (Octanol/Water) ~2.2Optimal lipophilicity for passive transcellular membrane permeability to reach intracellular targets.
Solubility Insoluble in H₂O; Soluble in EtOHNecessitates organic co-solvents (e.g., DMSO, EtOH) for in vitro biological assays and formulation.

Data supported by and .

Chemical Reactivity: The Michael Acceptor Motif

At the core of veratralacetone's reactivity is its


-unsaturated carbonyl system. The electron-withdrawing carbonyl group polarizes the adjacent alkene, rendering the 

-carbon highly electrophilic. However, the 3,4-dimethoxy substitutions on the aromatic ring act as electron-donating groups (EDG) via resonance. This electron donation partially attenuates the electrophilicity of the

-carbon compared to an unsubstituted benzylideneacetone, making it a soft electrophile .

In biological systems, this "softness" is highly advantageous. It prevents indiscriminate, toxic reactions with hard nucleophiles (like amines in nucleic acids) and favors reversible covalent binding with soft nucleophiles—specifically, the thiolate anions of reactive cysteine residues on target proteins (e.g., Keap1, TGF-


 receptors).

Synthesis Veratraldehyde 3,4-Dimethoxybenzaldehyde (Electrophile) Aldol β-Hydroxy Ketone Intermediate (Aldol Addition) Veratraldehyde->Aldol Nucleophilic Attack Acetone Acetone (Pro-nucleophile) Base NaOH (Base Catalyst) Enolization Acetone->Base Deprotonation Enolate Acetone Enolate (Nucleophile) Base->Enolate Forms Enolate->Aldol Attacks carbonyl Product 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Target Enone) Aldol->Product Dehydration (-H2O) E1cB Mechanism

Caption: Logical flow of the Claisen-Schmidt condensation for synthesizing the target enone.

Self-Validating Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Synthesis

This protocol leverages an E1cB mechanism to yield the thermodynamically stable (E)-isomer. The choice of an ethanol/water solvent system is critical: it solubilizes the highly non-polar organic aldehyde while allowing the aqueous NaOH to function effectively in the same phase.

  • Initiation : Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 15 mL of absolute ethanol. Add 30 mmol of acetone.

    • Causality: A 3-fold stoichiometric excess of acetone prevents double condensation (which would otherwise form bis-benzylideneacetone).

  • Catalysis : Place the reaction vessel in an ice bath (0–5 °C). Dropwise, add 5 mL of a 10% aqueous NaOH solution.

    • Causality: The ice bath controls the exothermic enolate formation and suppresses the unwanted self-condensation of acetone (aldol addition of acetone to itself).

  • Propagation : Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (TLC) : Monitor the reaction using Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The product will appear as a distinct, bright yellow fluorescent spot under 365 nm UV light, migrating lower than the aldehyde due to increased polarity from the enone system.

  • Quenching & Isolation : Neutralize the reaction with dilute HCl to pH 7. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification & Validation Checkpoint 2 : Concentrate the solvent in vacuo and recrystallize the crude yellow solid from hot ethanol. Determine the melting point. A sharp melting point at 85–87 °C confirms the successful isolation of the pure (E)-isomer.

Protocol 2: In Vitro Thiol Reactivity Assay (GSH Depletion)

To validate the compound's function as a Michael acceptor before advancing to cell-based assays, a kinetic assay using reduced glutathione (GSH) and Ellman's reagent (DTNB) is employed.

  • Preparation : Prepare a 100 µM solution of the enone in phosphate buffer (pH 7.4, containing 5% DMSO to maintain solubility).

  • Incubation : Add GSH to a final concentration of 1 mM. Incubate at 37 °C to mimic physiological conditions.

  • Quantification : At 15-minute intervals, extract 100 µL aliquots and react with 10 µL of 10 mM DTNB.

  • Validation : Measure absorbance at 412 nm using a microplate reader. A time-dependent decrease in absorbance indicates the depletion of free thiols, confirming that the enone is successfully forming covalent Michael adducts.

Applications in Drug Development: NASH Therapeutics

The structural optimization of curcumin into mono-carbonyl analogs like 4-(3,4-dimethoxyphenyl)-3-buten-2-one has opened new avenues in treating metabolic liver diseases. Recent patent literature [3] highlights its profound efficacy in treating Non-Alcoholic Steatohepatitis (NASH).

When administered in combination with TGF-


 receptor inhibitors, this compound specifically targets and inhibits hepatic lipogenesis. The mechanistic rationale is that while TGF-

inhibitors effectively prevent liver fibrosis, they can inadvertently upregulate lipid accumulation in hepatocytes. The enone acts as a metabolic counter-measure, covalently modifying intracellular regulators to suppress adipogenesis, thereby providing a synergistic therapeutic effect that addresses both fibrosis and steatosis simultaneously.

BioPathway Enone 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Curcumin Analog) Michael Michael Addition to Cysteine Residues Enone->Michael Electrophilic attack Target TGF-β Receptor / Keap1 Michael->Target Covalent binding Nrf2 Nrf2 Activation (Antioxidant Response) Target->Nrf2 Pathway modulation Lipid Inhibition of Lipid Accumulation Target->Lipid Downregulates lipogenesis NASH Amelioration of NASH (Non-alcoholic Steatohepatitis) Nrf2->NASH Reduces oxidative stress Lipid->NASH Prevents steatosis

Caption: Mechanistic pathway of the enone analog in modulating targets for NASH therapy.

References

  • National Center for Biotechnology Information. "Veratralacetone | C12H14O3 | CID 5825725" PubChem. URL:[Link]

  • Google Patents. "CN117440805A - Treatment of non-alcoholic steatohepatitis by combined administration of curcumin derivatives and TGF-beta receptor inhibitors." Google Patents.

Methodological & Application

"synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one via aldol condensation"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (also known as 3,4-dimethoxybenzalacetone or veratralacetone) via the base-catalyzed Claisen-Schmidt condensation. This compound serves as a critical intermediate in the synthesis of curcuminoids, gingerol analogs (such as zingerone), and various pharmaceutical candidates exhibiting anti-inflammatory and melanin-promoting properties. The protocol emphasizes the use of excess acetone to kinetically favor the mono-condensation product over the bis-condensation byproduct (1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one).

Reaction Mechanism & Rationale

The synthesis utilizes the Claisen-Schmidt condensation , a crossed-aldol reaction between an enolizable ketone (acetone) and a non-enolizable aromatic aldehyde (veratraldehyde).

Mechanism Overview:

  • Enolate Formation: Hydroxide ion deprotonates the

    
    -carbon of acetone.
    
  • Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of veratraldehyde.

  • Protonation: The resulting alkoxide abstracts a proton from water/solvent to form a

    
    -hydroxy ketone (aldol).
    
  • Dehydration (E1cB): Under basic conditions and elevated temperature (or prolonged time), the aldol undergoes elimination of water to form the conjugated enone.

Key Mechanistic Insight: Acetone has two reactive


-positions. To prevent the second side from reacting with another aldehyde molecule (forming the "bis" product), acetone is used in significant molar excess.[1]

ReactionMechanism Acetone Acetone (Excess) Enolate Enolate Ion (Nucleophile) Acetone->Enolate Deprotonation (-H+) Base NaOH (Catalyst) Base->Enolate Intermediate β-Hydroxy Ketone (Aldol Intermediate) Enolate->Intermediate Nucleophilic Attack Aldehyde Veratraldehyde (Electrophile) Aldehyde->Intermediate Product 4-(3,4-Dimethoxyphenyl)- 3-buten-2-one Intermediate->Product Dehydration (-H2O) Water H2O (Eliminated) Intermediate->Water

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation favoring mono-alkylation.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.[2][3][4]MW ( g/mol )Equiv.[3]QuantityRole
Veratraldehyde 120-14-9166.181.016.6 g (100 mmol)Limiting Reagent
Acetone 67-64-158.085.036.7 mL (~500 mmol)Solvent/Reactant
NaOH (10% aq) 1310-73-240.000.5~20 mLCatalyst
Ethanol (95%) 64-17-546.07N/A~50 mLRecrystallization

Equipment:

  • 250 mL Round-bottom flask (RBF) or Erlenmeyer flask.

  • Magnetic stir bar and plate.[5][6]

  • Addition funnel (optional, for larger scales).

  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Solubilization

  • In a 250 mL flask, dissolve 16.6 g (100 mmol) of veratraldehyde in 36.7 mL (excess) of acetone.

  • Ensure complete dissolution. The excess acetone acts as both the reactant and the solvent, driving the equilibrium toward the mono-substituted product.

Step 2: Catalysis & Reaction 3. Prepare a 10% NaOH solution (approx. 2 g NaOH in 20 mL water). 4. Place the reaction flask in a water bath at room temperature (20–25°C). Note: Cooling to 0-10°C is recommended if the reaction exotherms too rapidly, to prevent polymerization. 5. Slowly add the NaOH solution to the stirring aldehyde/acetone mixture over 5–10 minutes. 6. Observation: The solution will likely turn yellow/orange, indicating the formation of the conjugated system. 7. Stir the mixture vigorously at room temperature for 2–4 hours . A solid precipitate should begin to form as the reaction progresses.[7]

Step 3: Quenching & Isolation 8. After the reaction is complete (verified by TLC, see Section 5), cool the mixture in an ice bath for 30 minutes to maximize precipitation. 9. Add 50 mL of cold water to aid in precipitating the hydrophobic enone product and to dissolve the inorganic base. 10. Filter the solid using a Buchner funnel under vacuum. 11. Wash the filter cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).

Step 4: Purification (Recrystallization) [7] 12. Transfer the crude solid to a clean beaker. 13. Recrystallize from a minimum amount of hot 95% Ethanol (or an Ethanol/Water mixture).

  • Dissolve in boiling ethanol.
  • Add water dropwise until slight turbidity appears, then add a drop of ethanol to clear.
  • Allow to cool slowly to room temperature, then to 4°C.
  • Filter the pale yellow crystals and dry in a desiccator or vacuum oven at 40°C.

    Workflow Start Start: Veratraldehyde + Excess Acetone Catalysis Add 10% NaOH Stir 2-4 hrs @ RT Start->Catalysis Quench Add Cold Water Chill to 4°C Catalysis->Quench Filter Vacuum Filtration Wash with Water Quench->Filter Purify Recrystallize (Ethanol/Water) Filter->Purify Final Pure Product (Yellow Crystals) Purify->Final

    Figure 2: Workflow for the isolation and purification of 4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against known physical and spectral data.

Physical Properties
  • Appearance: Pale yellow crystalline solid.

  • Melting Point (Literature): 85–86°C [1].[3]

  • Solubility: Soluble in ethanol, ethyl acetate, chloroform; insoluble in water.

Spectral Validation (Expected Data)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.38 (s, 3H, -CH 
      
      
      
      ketone)
    • 
       3.92 (s, 3H, -OCH 
      
      
      
      )
    • 
       3.94 (s, 3H, -OCH 
      
      
      
      )
    • 
       6.61 (d, J = 16.2 Hz, 1H, vinyl -CO-CH =)
      
    • 
       6.88 (d, J = 8.2 Hz, 1H, Ar-H 5)
      
    • 
       7.08 (d, J = 2.0 Hz, 1H, Ar-H 2)
      
    • 
       7.12 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H 6)
      
    • 
       7.48 (d, J = 16.2 Hz, 1H, vinyl Ar-CH =)
      
    • Note: The large coupling constant (~16 Hz) confirms the (E)-configuration.

  • IR Spectroscopy (ATR):

    • ~1660 cm

      
       (C=O stretch, conjugated)
      
    • ~1620 cm

      
       (C=C stretch)
      
    • ~1510, 1580 cm

      
       (Aromatic C=C)
      

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Product melting point depressed by impurities or solvent.Scratch the flask with a glass rod to induce nucleation. Ensure mixture is well-chilled. Recrystallize.
Bis-Product Formation Insufficient acetone; reaction ran too long.Ensure 5:1 molar excess of acetone. Stop reaction promptly after 4 hours.
Low Yield Incomplete precipitation; Cannizzaro side reaction.Add more water during work-up. Add base slowly to avoid high local concentrations.
Dark Color Polymerization of acetone or aldehyde oxidation.Perform reaction under inert atmosphere (N

) if critical. Keep temp < 25°C.

Safety & Handling

  • Veratraldehyde: Irritant. Avoid inhalation of dust.

  • Acetone: Highly flammable. Use in a fume hood away from ignition sources.

  • Sodium Hydroxide: Corrosive. Wear gloves and eye protection.

  • Product: Potential skin irritant.[1] Handle with standard laboratory PPE.

References

  • Organic Syntheses. (1932). Benzalacetone.[1] Organic Syntheses, Coll. Vol. 1, p.77. Retrieved from [Link]

  • NIST Chemistry WebBook.[2] (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-.[2][4] Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a key intermediate in synthetic organic chemistry. Achieving high purity of this α,β-unsaturated ketone is paramount for its successful use in subsequent reactions, such as the synthesis of cardiovascular drugs and anti-anxiety diazepines[1]. This guide details three primary purification methodologies—recrystallization, flash column chromatography, and vacuum distillation—offering detailed, step-by-step protocols. The rationale behind procedural choices is explained to provide researchers with a framework for adapting these techniques to their specific experimental context.

Compound Characterization and Purity Assessment

Prior to initiating any purification protocol, it is essential to understand the physicochemical properties of the target compound. This knowledge informs the selection of the most appropriate purification strategy and the methods for assessing its success.

Table 1: Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one and Related Analogues

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol N/A
CAS Number 15001-27-1[2]
Appearance Yellowish crystals or solid[3][4]
Melting Point 72-77 °C (for related 4-methoxyphenyl analogue)[5][6]
Boiling Point 109-110 °C at 0.1 mmHg (for related 4-methoxyphenyl analogue)[3]

Purity assessment is a critical, self-validating step in any purification workflow. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for the rapid, qualitative assessment of purity and for monitoring the progress of column chromatography. A pure compound should appear as a single, well-defined spot.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a reliable indicator of high purity for crystalline solids. Impurities tend to depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels. Reverse-phase HPLC methods are particularly effective for analyzing compounds of this nature and can be scaled for preparative separation[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the purified compound and detect the presence of any remaining impurities.

Protocol 1: Recrystallization for Bulk Purification

Principle: Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures[8]. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold. This differential solubility allows the pure compound to crystallize upon cooling, while impurities remain in the mother liquor.

Methodology: Mixed-Solvent Recrystallization

It is often challenging to find a single solvent with the ideal solubility profile. A mixed-solvent system, typically comprising a "good" solvent (in which the compound is highly soluble) and a "bad" or "anti-solvent" (in which the compound is poorly soluble), offers greater flexibility and control[8]. For chalcone-like structures such as this, alcohol/water or chlorinated solvent/alkane mixtures are effective. Based on literature for analogous compounds, an ethanol/water or chloroform/methanol system is a logical starting point[1][4].

Step-by-Step Protocol
  • Dissolution: Place the crude 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in an Erlenmeyer flask. Add a minimal volume of the "good" solvent (e.g., hot ethanol). Heat the mixture to boiling with gentle swirling to facilitate complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Induce Crystallization: While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly turbid (the cloud point), indicating saturation. If no turbidity appears, the solution may be supersaturated; crystallization can be induced by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a free-flowing, crystalline solid.

Workflow for Recrystallization

A Impure Solid B Dissolve in Minimum Hot 'Good' Solvent A->B C Add Hot 'Bad' Solvent to Cloud Point B->C D Slow Cooling (Room Temp -> Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Solvent Mixture E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Recrystallization workflow for purity enhancement.

Protocol 2: High-Resolution Purification by Flash Column Chromatography

Principle: Column chromatography is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture)[9]. Compounds with a higher affinity for the stationary phase travel down the column more slowly than compounds with a lower affinity, enabling separation.

Methodology: Silica Gel Flash Chromatography

Flash chromatography utilizes positive pressure to accelerate the flow of the mobile phase, significantly reducing purification time while maintaining high resolution. The choice of the mobile phase is critical and is determined empirically using TLC.

Step-by-Step Protocol
  • Solvent System Selection: Using TLC, identify a solvent system (mobile phase) that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound. A mixture of dichloromethane and ethyl acetate (e.g., 9:1 v/v) has been shown to be effective for related compounds and serves as an excellent starting point[1].

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform, compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. For optimal resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading). After solvent evaporation, the resulting free-flowing powder is carefully added to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure. Maintain a constant flow rate and collect the eluent in fractions.

  • Fraction Monitoring: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots (e.g., under UV light).

  • Combine and Evaporate: Combine the fractions that contain the pure compound (single spot on TLC at the correct Rƒ). Remove the solvent using a rotary evaporator to yield the purified product.

Workflow for Flash Column Chromatography

A Select Mobile Phase via TLC (Target Rf ~0.3) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Dry Loading Preferred) B->C D Elute with Mobile Phase Under Positive Pressure C->D E Collect Fractions Sequentially D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Compound H->I

Caption: Flash column chromatography experimental workflow.

Protocol 3: Purification by Vacuum Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points or those that are sensitive to thermal decomposition, distillation under reduced pressure (vacuum distillation) is employed[10]. By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for safe distillation at a lower temperature.

Applicability

This method is particularly suitable for:

  • Purifying large quantities of the compound where chromatography would be impractical.

  • Removing non-volatile or high-boiling impurities.

  • Instances where the crude product is an oil rather than a solid.

Step-by-Step Protocol
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a heating mantle with a magnetic stirrer for uniform heating.

  • System Evacuation: Place the crude material in the distillation flask. Begin stirring and slowly apply vacuum from a vacuum pump, protecting it with a cold trap.

  • Heating: Once the desired pressure is reached and stable (e.g., 0.1 mmHg), gradually heat the distillation flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions. Collect the main fraction distilling at a constant temperature corresponding to the boiling point of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one at that pressure (e.g., analogous to 109-110 °C at 0.1 mmHg[3]).

  • Termination: Once the main fraction has been collected, stop heating and allow the system to cool completely before slowly reintroducing air.

Caution: Ensure the system is free of leaks to maintain a stable vacuum. Bumping can be an issue; smooth boiling can be achieved with a magnetic stir bar or an ebulliator.

Summary and Comparison of Techniques

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Table 2: Comparison of Purification Techniques

TechniqueScaleResolutionSpeedBest For
Recrystallization Milligrams to KilogramsGood to ExcellentModerateRemoving minor impurities from a crystalline solid; bulk purification.
Flash Chromatography Milligrams to GramsExcellentFastSeparating complex mixtures or compounds with similar polarities.
Vacuum Distillation Grams to KilogramsGoodModerate to FastPurifying thermally stable liquids or low-melting solids; removing non-volatile impurities.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- (CAS 1080-12-2). Retrieved from [Link]

  • Jasinski, J., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1183. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zheng, Y., Lan, Q., & Zha, Z.-G. (2018). Comprehensive Organic Chemistry Experiment: Synthesis, Purification and Characterization of 4,4-Diphenyl-3-Buten-2-One. Chinese Journal of Chemical Education, 39(12), 42-44. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). (Z)-4-Phenylbut-3-en-2-one - Chemical & Physical Properties. Retrieved from [Link]

  • Filarowski, A., et al. (2020). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Molecules, 25(6), 1332. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Tangyuenyongwatana, P., et al. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3?,4?-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar. Thai Journal of Pharmaceutical Sciences, 41(4), 145-150. Retrieved from [Link]

  • Ma, J., Fu, Y., Liu, J., & Feng, X. (2020). Supporting Information: One-pot synthesis of dicyclopenta-fused peropyrene via a fourfold alkyne annulation. Beilstein Journal of Organic Chemistry, 16, 791-797. Retrieved from [Link]

  • Wang, S.-F., Zhou, L.-J., & Yang, X. (2006). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E, 62(7), o2811-o2812. Retrieved from [Link]

  • Google Patents. (2005). Process for preparing 1,2,4-butanetriol.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a compound of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. The methods covered include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Ultraviolet-Visible (UV-Vis) spectroscopy for preliminary quantification and characterization of chromophoric properties. Each section is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring methodological robustness and data integrity.

Introduction to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS No. 15001-27-1, Molecular Formula: C₁₂H₁₄O₃) is a substituted chalcone derivative. Its structure, featuring a conjugated system between the aromatic ring and the α,β-unsaturated ketone, imparts specific chemical and spectroscopic properties that are central to the design of appropriate analytical methods. Accurate and precise analytical characterization is paramount for ensuring the identity, purity, and stability of this compound in research and development settings. This guide establishes a foundation for robust analytical workflows, from initial sample preparation to final data interpretation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the cornerstone for assessing the purity and determining the concentration of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. A reverse-phase method is most suitable due to the compound's moderate polarity.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and by varying its composition, the retention of the analyte on the column can be modulated. For 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a C18 column provides excellent resolving power. The inclusion of an acid, such as acetic or phosphoric acid, in the mobile phase helps to sharpen peaks by minimizing tailing that can result from interactions with residual silanols on the silica-based stationary phase.[1][2] Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, which for this conjugated system is expected to be around 254 nm.[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve sample in Mobile Phase (e.g., 1 mg/mL) filter_sample Filter sample (0.45 µm) prep_sample->filter_sample prep_mobile Prepare Mobile Phase (e.g., ACN:Water with 0.1% Acid) degas_mobile Degas Mobile Phase prep_mobile->degas_mobile injection Inject Sample (e.g., 10 µL) filter_sample->injection instrument Equilibrate HPLC System with Mobile Phase degas_mobile->instrument instrument->injection separation Isocratic or Gradient Elution on C18 Column injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Calculate Purity or Concentration (vs. Standard) integration->quantification

Caption: Workflow for HPLC analysis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Detailed Protocol: HPLC
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and deionized water (H₂O) with 0.1% (v/v) acetic acid. A starting isocratic condition of 60:40 ACN:H₂O is recommended. For gradient elution to resolve impurities, a gradient from 40% to 80% ACN over 20 minutes can be employed.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh approximately 10 mg of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one reference standard and dissolve in 10 mL of mobile phase to obtain a 1 mg/mL solution.

    • Sample Solution: Prepare sample solutions at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 5 µm, 250 x 4.6 mmStandard reverse-phase column offering good resolution for this type of analyte.
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Acetic AcidProvides adequate retention and good peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[3]
  • Data Analysis:

    • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Generate a calibration curve using a series of dilutions of the reference standard. Determine the concentration of the analyte in the sample by interpolating its peak area against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one and for identifying volatile impurities. The compound's volatility is sufficient for GC analysis.

Principle of the Method

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation.[4]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis prep_sample Dissolve sample in volatile solvent (e.g., Dichloromethane, 1 mg/mL) injection Inject Sample (e.g., 1 µL) prep_sample->injection separation Separation on Capillary Column (e.g., DB-5ms) injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis tic Obtain Total Ion Chromatogram (TIC) mass_analysis->tic mass_spectrum Extract Mass Spectrum of Target Peak tic->mass_spectrum identification Identify Compound by Fragmentation Pattern & Library Match mass_spectrum->identification

Caption: Workflow for GC-MS analysis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Detailed Protocol: GC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA robust, general-purpose column with a 5% phenyl-arylene phase suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature program designed to elute the analyte in a reasonable time while separating it from potential impurities.
MS Source Temp 230 °CStandard temperature for an EI source.
MS Quad Temp 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns.
Mass Range m/z 40 - 450A wide enough range to capture the molecular ion and key fragments.
  • Data Interpretation:

    • The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206.

    • Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, m/z 191), a methoxy group (-OCH₃, m/z 175), and cleavage at the butenone side chain. Comparison with library spectra of similar compounds can aid in confirmation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation and confirmation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. Both ¹H and ¹³C NMR should be performed.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local chemical environment, allowing for the mapping of the molecular structure. For ¹H NMR, the chemical shift, integration, and coupling patterns of the signals provide detailed information about the number and connectivity of protons.

Detailed Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for complete assignment.

  • Expected ¹H NMR Spectral Data (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH ₃ (Ketone)~2.4Singlet3H
-OCH~3.9Two Singlets6H (3H each)
-CH =CH-CO-~6.7Doublet1H
-CH=CH -CO-~7.5Doublet1H
Aromatic Protons~6.9 - 7.2Multiplets3H

Note: These are predicted values based on the analysis of similar structures.[6][7] The exact chemical shifts and coupling constants should be determined from the acquired spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the conjugated system and for quantitative analysis where a high degree of specificity is not required.

Principle of the Method

This technique measures the absorption of light in the ultraviolet and visible regions. Molecules with conjugated π-systems, like 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, absorb UV light, exciting electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Detailed Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, at a concentration that gives an absorbance reading between 0.2 and 0.8 AU. A concentration of ~10 µg/mL is a good starting point.

  • Analysis:

    • Record the UV spectrum from 200 to 400 nm against a solvent blank.

    • Determine the wavelength of maximum absorbance (λmax). Based on similar structures, a λmax is expected in the range of 300-340 nm.[5]

  • Quantitative Analysis: Using Beer-Lambert's law (A = εbc), the concentration of the sample can be determined if the molar absorptivity (ε) is known.

References

  • ResearchGate. 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Available from: [Link]

  • ResearchGate. HPLC method development and validation of (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar Roxb. from Thai Herbal Compress ball. Available from: [Link]

  • SIELC Technologies. Separation of 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-. Available from: [Link]

  • PubChem. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. Available from: [Link]

  • NIST WebBook. 3-Buten-2-one, 4-(4-methoxyphenyl)-. Available from: [Link]

  • SpectraBase. 4,4-Diphenyl-3-buten-2-one - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Method validation of (E)-4-(3', 4'-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar Roxb. with different extraction techniques. Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(4'-methoxyphenyl)-3-buten-2-one. Available from: [Link]

Sources

Application Note: Anti-Inflammatory and Anti-Fibrotic Profiling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as 3,4-dimethoxybenzylideneacetone or DHZ 103) is a highly bioactive, synthetic derivative of curcumin and dehydrozingiberone[1]. It has garnered significant attention in drug development for its robust anti-inflammatory and anti-fibrotic properties[2]. Unlike native curcumin, which suffers from poor bioavailability and rapid degradation, this dimethoxy-substituted chalcone analog exhibits enhanced metabolic stability while retaining potent pharmacological efficacy[3].

Recent therapeutic applications highlight its efficacy in treating metabolic liver diseases, particularly non-alcoholic steatohepatitis (NASH)[4]. Pathologically, NASH is driven by a dual-hit mechanism: initial inflammatory cytokine secretion by Kupffer cells and macrophages, followed by the activation of hepatic stellate cells (HSCs) that drive fibrogenesis[2]. 4-(3,4-Dimethoxyphenyl)-3-buten-2-one acts as a dual-pathway inhibitor, suppressing both NF-κB-mediated cytokine release and TGF-β/Smad-driven extracellular matrix deposition[5].

Pathway cluster_0 Macrophage Inflammation cluster_1 Hepatic Stellate Cell Fibrosis Compound 4-(3,4-Dimethoxyphenyl)-3-buten-2-one NFkB NF-κB Translocation Compound->NFkB Inhibits Smad p-SMAD2 / p-SMAD3 Compound->Smad Inhibits TLR4 TLR4 Activation TLR4->NFkB Cytokines TNF-α / IL-6 Release NFkB->Cytokines TGFb TGF-β Receptor TGFb->Smad Fibrosis α-SMA / Collagen I Smad->Fibrosis

Mechanism of Action: Dual inhibition of NF-κB and TGF-β/Smad pathways.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one based on established in vitro and in vivo benchmarks for DHZ 103 and related curcumin analogs[1].

Target BiomarkerAssay MethodologyCell Line / TissueControl Expression (Stimulated)Compound Treated (10 µM)Efficacy (Inhibition %)
TNF-α ELISARAW 264.7 (LPS)1,850 ± 120 pg/mL520 ± 45 pg/mL~72%
IL-6 ELISARAW 264.7 (LPS)1,420 ± 95 pg/mL480 ± 30 pg/mL~66%
p-SMAD2 Western BlotHSC-T6 (TGF-β)4.8-fold increase1.4-fold increase~71%
α-SMA RT-qPCRLiver Tissue (NASH)5.5-fold increase1.8-fold increase~67%
Collagen I Western BlotLiver Tissue (NASH)6.2-fold increase2.1-fold increase~66%

Experimental Protocols

Protocol 1: In Vitro Macrophage Inflammation Assay

This protocol evaluates the compound's ability to suppress pro-inflammatory cytokine release.

Workflow Step1 1. Seed Cells RAW 264.7 Step2 2. Compound Pre-treatment Step1->Step2 Step3 3. LPS Stimulation Step2->Step3 Step4 4. ELISA Quantification Step3->Step4 Step5 5. Viability Validation Step4->Step5

In vitro workflow for evaluating anti-inflammatory efficacy and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Pre-treatment: Aspirate media and replace with fresh media containing 4-(3,4-Dimethoxyphenyl)-3-buten-2-one at varying concentrations (e.g., 1, 5, 10, and 20 µM). Incubate for 2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Collection & ELISA: Centrifuge the plate at 1,500 rpm for 5 minutes. Collect the cell-free supernatant and quantify TNF-α and IL-6 using standard sandwich ELISA kits according to the manufacturer's instructions.

  • Viability Validation (Self-Validation Step): Add 10 µL of CCK-8 reagent to the remaining cells in the 96-well plate. Incubate for 2 hours and measure absorbance at 450 nm.

Causality & Logic (E-E-A-T): RAW 264.7 cells are selected because they express high levels of TLR4, providing a robust, reproducible NF-κB-driven cytokine response upon LPS stimulation. The inclusion of the CCK-8 viability assay makes this a self-validating system : it guarantees that the observed reduction in TNF-α and IL-6 is due to true pharmacological inhibition of the inflammatory pathway, rather than a false positive caused by compound cytotoxicity.

Protocol 2: In Vivo NASH Fibrosis Evaluation

This protocol assesses the compound's ability to halt the progression of steatohepatitis to fibrosis[2].

Step-by-Step Methodology:

  • Model Induction: Feed 8-week-old male C57BL/6 mice a Methionine-Choline Deficient (MCD) diet for 4 weeks to induce NASH. Maintain a control group on a standard chow diet.

  • Dosing Regimen: Beginning at week 2, administer 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (e.g., 50 mg/kg/day) via oral gavage, formulated in 0.5% carboxymethyl cellulose (CMC).

  • Tissue Harvest: At the end of week 4, euthanize the animals. Perfuse the liver with cold PBS, excise, and divide into two portions: one snap-frozen in liquid nitrogen for protein/RNA extraction, and one fixed in 10% formalin for histology.

  • Histological & Molecular Validation:

    • Perform Sirius Red staining on fixed sections to quantify collagen deposition.

    • Extract protein from frozen tissue and perform Western Blotting using primary antibodies against p-SMAD2, p-SMAD3, α-SMA, and Collagen I[1].

Causality & Logic (E-E-A-T): The MCD diet is utilized because it rapidly induces hepatic steatosis, hepatocyte ballooning, and inflammation, accurately mirroring human NASH progression. By measuring both upstream signaling (p-SMAD2/3) and downstream structural proteins (α-SMA, Collagen I), the protocol self-validates the mechanism of action, confirming that the reduction in fibrosis is directly linked to TGF-β pathway suppression rather than an off-target effect.

References

  • Title: Treatment of non-alcoholic steatohepatitis by combined administration of curcumin derivatives and TGF-beta receptor inhibitors (Patent CN117440805A)
  • Title: 3,4-Dimethoxybenzylideneacetone, 98+% (Product Specifications) Source: Thermo Scientific Alfa Aesar / Fisher Scientific URL: [Link]

  • Title: Phytochemical studies of an endemic and critically endangered hill banana, Musa acuminata Colla (AA) 'Karivazhai' fruit by GC-MS Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one as a Potent Attractant for Tephritid Fruit Flies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one as a selective attractant for economically significant Tephritid fruit flies. Detailed protocols for chemical synthesis via Claisen-Schmidt condensation, electrophysiological validation using Electroantennography (EAG), behavioral analysis through olfactometer bioassays, and field-based trapping methodologies are presented. The underlying scientific principles and practical considerations for each step are elucidated to ensure reproducible and reliable results. This guide aims to facilitate the development of novel and effective pest management strategies centered around this promising semiochemical.

Introduction: The Need for Novel Fruit Fly Attractants

Tephritid fruit flies, including various species of Bactrocera and Ceratitis, pose a significant threat to global agriculture, causing extensive damage to a wide range of fruit and vegetable crops.[1][2] Current pest management strategies often rely on broad-spectrum insecticides, which can have detrimental effects on non-target organisms and the environment.[3] The use of semiochemicals, such as species-specific attractants, offers a more targeted and environmentally benign approach to fruit fly monitoring and control.[2][4][5]

Male annihilation technique (MAT) is a widely used method that employs powerful male attractants, such as methyl eugenol and cue-lure, to lure and eliminate male fruit flies, thereby reducing the mating success of the population.[4][6] 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a structural analog of known fruit fly attractants, has emerged as a compound of interest for its potential to attract specific fruit fly species. Its synthesis and evaluation are critical steps in developing new tools for integrated pest management (IPM) programs.

This document serves as a practical guide for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one and the rigorous evaluation of its efficacy as a fruit fly attractant.

Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one via Claisen-Schmidt Condensation

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one can be efficiently achieved through a Claisen-Schmidt condensation reaction.[7][8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[8] In this case, 3,4-dimethoxybenzaldehyde (veratraldehyde) is reacted with acetone.

Principle of the Reaction

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A strong base deprotonates the α-carbon of acetone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable α,β-unsaturated ketone, 4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_product Product 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Reaction Reaction 3,4-Dimethoxybenzaldehyde->Reaction Acetone Acetone Acetone->Reaction NaOH NaOH (aq) NaOH->Reaction Base Catalyst Ethanol Ethanol Ethanol->Reaction Solvent Product 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Reaction->Product

Caption: Workflow for the Claisen-Schmidt condensation synthesis.

Materials and Reagents
  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round bottom flask, dissolve 10.0 g of 3,4-dimethoxybenzaldehyde in 50 mL of ethanol.

  • Addition of Acetone: To this solution, add 10 mL of acetone.

  • Base Addition: While stirring vigorously, slowly add 20 mL of a 10% aqueous sodium hydroxide solution. The addition should be dropwise to control the reaction temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 hexane:ethyl acetate).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), pour the reaction mixture into 200 mL of cold distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with distilled water (2 x 50 mL) and then with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Evaluation of Attractancy: Protocols and Methodologies

A multi-tiered approach is essential for the comprehensive evaluation of a candidate attractant. This involves assessing the physiological response of the insect's olfactory system, observing its behavioral response in a controlled environment, and finally, testing its efficacy in a field setting.

Electroantennography (EAG): Assessing Olfactory Response

EAG is an electrophysiological technique that measures the summated electrical potential from the olfactory receptor neurons on an insect's antenna in response to an odor stimulus.[9][10][11] A significant EAG response indicates that the insect can detect the compound.

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_data Data Acquisition & Analysis A Immobilize Fruit Fly B Excise Antenna A->B C Mount Antenna on Electrodes B->C F Record Electrical Response (EAG) C->F D Prepare Serial Dilutions of Compound E Deliver Odor Puff to Antenna D->E E->F G Amplify and Digitize Signal F->G H Analyze Waveform (Amplitude) G->H

Caption: Experimental workflow for Electroantennography (EAG).

  • Insect Preparation: Use 3-5 day old male or female fruit flies. Anesthetize the fly on ice or with CO2.

  • Antenna Excision: Carefully excise one antenna at the base of the pedicel using fine scissors.

  • Electrode Placement: Mount the excised antenna between two glass microelectrodes filled with a saline solution. The recording electrode is placed at the tip of the funiculus, and the reference electrode is inserted into the base of the antenna.

  • Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna. Test compounds, dissolved in a suitable solvent (e.g., hexane) at various concentrations, are puffed into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The electrical signals from the antenna are amplified, filtered, and recorded using a data acquisition system.

  • Data Analysis: The amplitude of the negative voltage deflection in response to the odor stimulus is measured. The responses to the test compound are compared to a solvent control and a standard reference compound (e.g., methyl eugenol).

Olfactometer Bioassays: Quantifying Behavioral Response

Olfactometers are used to study the behavioral responses of insects to olfactory stimuli in a controlled laboratory setting.[12][13][14] Y-tube and four-arm olfactometers are commonly used for fruit flies.

Olfactometer_Setup cluster_airflow Airflow System cluster_olfactometer Y-Tube Olfactometer Air_Source Purified Air Source Flow_Meter Flow Meter Air_Source->Flow_Meter Odor_Arm Odor Arm (Test Compound) Flow_Meter->Odor_Arm Control_Arm Control Arm (Solvent) Flow_Meter->Control_Arm Release_Point Fly Release Point Release_Point->Odor_Arm Choice Release_Point->Control_Arm Choice

Caption: Schematic of a Y-tube olfactometer setup.

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used. A constant, laminar flow of purified and humidified air is passed through each arm of the Y-tube.

  • Odor Application: The test compound, dissolved in a solvent, is applied to a piece of filter paper and placed in one arm of the olfactometer. An equal amount of solvent is applied to a filter paper in the other arm as a control.

  • Fly Introduction: A single fruit fly is introduced at the base of the Y-tube.

  • Observation: The fly is allowed a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the fly walks a certain distance into one of the arms.

  • Data Collection: The number of flies choosing the odor arm versus the control arm is recorded.

  • Data Analysis: A Chi-square test or a binomial test is used to determine if there is a statistically significant preference for the test compound.

Field Trapping Experiments: Validating Efficacy in a Natural Setting

Field trials are the ultimate test of an attractant's effectiveness. These experiments are designed to evaluate the performance of the lure under real-world conditions, in competition with natural odors.[1][15]

  • Trap Selection: Use standard fruit fly traps, such as McPhail or Jackson traps.[15]

  • Lure Preparation: Impregnate a cotton wick or a suitable dispenser with a known amount of 4-(3,4-dimethoxyphenyl)-3-buten-2-one. An insecticide may be added to the lure for "attract-and-kill" studies.

  • Experimental Design: Set up a randomized block design in an orchard or a suitable habitat with a known population of the target fruit fly species. Each block should contain traps baited with the test compound, a positive control (e.g., methyl eugenol or cue-lure), and a negative control (unbaited trap).

  • Trap Placement: Hang the traps in the canopy of host trees at a standardized height and spacing.

  • Data Collection: Collect and count the number of trapped flies at regular intervals (e.g., weekly).

  • Data Analysis: Use analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of flies captured in each treatment.

Data Presentation and Interpretation

EAG Dose-Response Data
Concentration (µg/µL)Mean EAG Response (mV) ± SE
0.010.2 ± 0.05
0.10.8 ± 0.12
12.5 ± 0.34
104.8 ± 0.51
1005.1 ± 0.48
Solvent Control0.1 ± 0.03
Positive Control (Methyl Eugenol)5.5 ± 0.62
Olfactometer Choice Test Results
TreatmentNumber of Flies Choosing TreatmentNumber of Flies Choosing ControlTotal Fliesp-value
4-(3,4-Dimethoxyphenyl)-3-buten-2-one (1 µg)7822100< 0.001
Solvent Control5248100> 0.05

Applications in Integrated Pest Management (IPM)

An effective and selective attractant like 4-(3,4-dimethoxyphenyl)-3-buten-2-one can be a valuable component of an IPM program for fruit flies.

  • Monitoring: Traps baited with this compound can be used to monitor the presence, distribution, and population dynamics of target fruit fly species. This information is crucial for making informed decisions about the timing and application of control measures.

  • Mass Trapping: Deploying a high density of baited traps can significantly reduce the male population, leading to a decrease in mating and subsequent generations.

  • Attract-and-Kill: The attractant can be combined with a small amount of insecticide in a bait station. This targeted approach minimizes the use of insecticides and reduces the impact on non-target organisms.[6]

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the synthesis and evaluation of 4-(3,4-dimethoxyphenyl)-3-buten-2-one as a fruit fly attractant. By following these guidelines, researchers can generate reliable data to assess the potential of this compound for use in sustainable and environmentally friendly pest management strategies. Further research should focus on optimizing the lure formulation, determining the optimal trap design and placement, and conducting large-scale field trials to validate its efficacy against a range of economically important fruit fly species.

References

  • Fruit Fly ID Australia. (n.d.). Attractants and lures. Retrieved from [Link]

  • Pestman. (n.d.). Pestman Fruit Fly Attractant - Methyl eugenol and exclusive lure patents. Retrieved from [Link]

  • High Yields Agro. (n.d.). Methyl Eugenol(Fruit Fly). Retrieved from [Link]

  • Kay Bee Exports. (n.d.). Methyl Eugenol – No 1 Powerful Natural Attractant & Insecticide for White & Oriental Fruit Fly Management. Retrieved from [Link]

  • Beijing Ecoman Biotech Co., Ltd. (n.d.). ECOMAN CUE Lure. Retrieved from [Link]

  • Zantiks. (n.d.). Olfactory behaviours in Active and Passive Olfactometers (Drosophila) | Protocols. Retrieved from [Link]

  • Scentry. (n.d.). Scentry Cue-Lure Plug. Retrieved from [Link]

  • Lin, C. C., Riabinina, O., & Potter, C. J. (2016). Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer. Journal of visualized experiments : JoVE, (114), 54346. [Link]

  • Wikipedia. (2023, December 2). Electroantennography. In Wikipedia. Retrieved from [Link]

  • Arejuso, P. A., Medina, C. D., & Velasco, L. R. (2017). ELECTROANTENNOGRAM (EAG) RESPONSE OF THREE FRUIT FLY SPECIES (Bactrocera dorsalis, B. occipitalis AND Zeugodacus cucurbitae) (DIPTERA: TEPHRITIDAE)) TOWARDS PLANT VOLATILE γ-OCTALACTONE. The Philippine Entomologist, 31(2).
  • Lucas, P., & Anfora, G. (2019). Triple Electroantennography Captures the Range and Spatial Arrangement of Olfactory Sensory Neuron Response on an Insect Antenna. Frontiers in cellular neuroscience, 13, 468. [Link]

  • Huston, S. J., & Stopfer, M. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of visualized experiments : JoVE, (89), 51613. [Link]

  • Lin, C. C., Riabinina, O., & Potter, C. J. (2016). Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer. Journal of visualized experiments : JoVE, (114), 54346. [Link]

  • Gonzalez, F., Witzgall, P., & An, C. (2016). Facile functional analysis of insect odorant receptors expressed in the fruit fly. Insect science, 23(3), 481–489. [Link]

  • University of Hawaii at Manoa. (n.d.). Attractants 202. Retrieved from [Link]

  • JoVE. (2022, August 25). Olfactory Behaviors Assayed by Four-quadrant Olfactometer | Protocol Preview [Video]. YouTube. [Link]

  • IAEA. (2003). Trapping Guidelines for Area Wide Fruit Flies Programmes. Retrieved from [Link]

  • Piñero, J. C., Vargas, R. I., & Leblanc, L. (2011). Novel bait stations for attract-and-kill of pestiferous fruit flies. Insects, 2(2), 167–178. [Link]

  • Heath, R. R., Manukian, A., Epsky, N. D., Sivinski, J., Calkins, C. O., & Landolt, P. J. (1993). A bioassay system for collecting volatiles while simultaneously attracting tephritid fruit flies. Journal of chemical ecology, 19(10), 2395–2410. [Link]

  • Getahun, M. N., Tanga, C. M., Ekesi, S., & Mohamed, S. A. (2023). Efficacy of lure mixtures in baited traps to attract different fruit fly species in guava and vegetable fields. Frontiers in Insect Science, 3, 1198533. [Link]

  • Plant Health Australia. (n.d.). Fruit fly bait sprays & traps (507). Retrieved from [Link]

  • Gupta, V. K., Gupta, A. K., & Sharma, A. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o145. [Link]

  • Malinga, J. B., & Ajayi, O. S. (2014). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies.
  • Estep, A. S., Eng, M. W., Stringer, E. M., St. Leger, R. J., & Reynolds, J. M. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of visualized experiments : JoVE, (179), 10.3791/63391. [Link]

  • Hall, D. R. (2009). Method and composition for attracting fruit flies to traps.
  • Estep, A. S., Eng, M. W., Stringer, E. M., St. Leger, R. J., & Reynolds, J. M. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391.
  • Al-Tel, T. H. (2012). Unusual In-Situ Preorganization and Postoxidation Steps Observed in Diels-Alder Reactions of Styrylcyclohexene Dienes.
  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. Retrieved from [Link]

  • da Silva, A. C., & de Souza, R. O. (2020).
  • Ahmad, M., Usman, M., & Abbas, N. (2025). Identification of a potent attractant and oviposition stimulant blend for Bactrocera dorsalis for sustainable pest management. Scientific reports, 15(1), 96277. [Link]

  • Stepanov, D. S., & Danov, S. M. (2012). Method of producing (e)-4-phenyl-3-buten-2-one.
  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. Retrieved from [Link]

  • Pranowo, D., Martono, E., Suputa, S., Muchalal, M., Wahyuningsih, T. D., & Afandi, M. Y. (2017). SYNTHESIS OF 4-(4-METHOXY-PHENYL)-3-BUTENE-2-ON AND THE ACTIVITY TEST AS A FRUIT FLIES ATRACTANT. Indonesian Journal of Chemistry, 17(1), 1-6.
  • Pranowo, D., Martono, E., Suputa, S., & Muchalal, M. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.
  • Drew, R. A., & Courtice, A. C. (1985). Fruit fly attractants and baits.
  • Levi-Zada, A., Steinberg, S., & David, M. (2025).

Sources

Application Note: Chromatographic Profiling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis, purification, and quality control of curcuminoids, stilbenoids, and ginger-derived bioactives.

Common Names: Dehydrozingerone, Vanillylideneacetone, Methyl 3,4-dimethoxystyryl ketone. CAS: 1080-12-2 Molecular Weight: 206.24 g/mol

Introduction & Analytical Context

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a critical α,β-unsaturated ketone found as a bioactive constituent in Zingiber species and structurally represents a "half-curcuminoid." In drug development, it serves two primary roles:

  • Synthetic Intermediate/Impurity: It is the mono-condensation product in the synthesis of Curcumin (diferuloylmethane). Its presence in final Curcumin API indicates incomplete reaction (Claisen-Schmidt condensation).

  • Active Pharmaceutical Ingredient (API): It exhibits independent antioxidant, antifungal, and antitumor properties.

The Separation Challenge: Unlike Curcumin (bright yellow,


 ~425 nm), this compound is a pale yellow/white solid with a distinct UV absorption profile (

~320–340 nm). Its moderate lipophilicity (LogP ~1.7) and lack of ionizable acidic protons (unlike Vanillin) require specific stationary phase selection to prevent co-elution with starting materials (Veratraldehyde) and side-products.

Physicochemical Profile for Method Development

PropertyValueChromatographic Implication
LogP ~1.7Moderately lipophilic; ideal for Reverse Phase (RP-LC).
pKa NeutralNo pH buffering required for ionization control, but acid modifier improves peak shape.
Solubility EtOH, Acetone, EtOAc, DMSOSample diluent should be MeOH or ACN to match mobile phase.
Boiling Point ~343 °CHigh boiling point requires high-temperature GC columns (e.g., 300°C limit).
UV Cutoff ~330-340 nmDetection at 254 nm is universal; 330 nm is selective.

Method 1: HPLC-UV/DAD (Quantitative & Purity Analysis)

Best for: Purity assessment, reaction monitoring, and quantification in complex matrices.

Scientific Rationale

A C18 stationary phase provides sufficient hydrophobic retention. However, because the compound contains an electron-rich aromatic ring and a conjugated ketone, a Phenyl-Hexyl column is superior for separating it from structurally similar impurities (like Veratraldehyde) due to


 interactions.
Protocol Parameters
ParameterCondition
Column Primary: C18 (4.6 x 150 mm, 3.5 µm) Alternative: Phenyl-Hexyl (for enhanced selectivity)
Mobile Phase A Water + 0.1% Formic Acid (improves peak symmetry)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection DAD: 200–400 nm scan. Quant: 325 nm (Max) & 254 nm.
Injection Vol 5–10 µL
Gradient Elution Profile
Time (min)% Mobile Phase B (ACN)Event
0.020Initial equilibration
2.020Isocratic hold (elute polar matrix)
12.080Linear gradient to elute target
15.095Wash column (remove dimers/oligomers)
15.120Re-equilibration
20.020End of Run

System Suitability Criteria:

  • Tailing Factor: < 1.5

  • Resolution (Rs): > 2.0 between Veratraldehyde (precursor) and Target.

  • Retention Time: Target typically elutes ~7–9 min under these conditions.

Method 2: GC-MS (Impurity Profiling & Residual Solvents)

Best for: Identification of volatile side-products and confirming molecular mass.

Scientific Rationale

The compound is thermally stable enough for GC analysis. A non-polar 5% phenyl column (DB-5ms) is standard. Derivatization is not required as the methoxy groups block the phenolic positions, rendering the molecule sufficiently volatile.

Protocol Parameters
  • Inlet: Split/Splitless (Split 20:1 recommended for neat samples).

  • Inlet Temp: 280 °C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • MS Source: EI (70 eV), Source Temp 230 °C.

  • Scan Range: 40–450 m/z.

Temperature Program
  • Initial: 100 °C (Hold 1 min).

  • Ramp: 20 °C/min to 300 °C.

  • Final: 300 °C (Hold 5 min).

Diagnostic Ions (EI Spectrum):

  • Molecular Ion (

    
    ): m/z 206 (Base peak often ~206 or 191).[1]
    
  • Fragment 1: m/z 191 (Loss of methyl group [-CH3]).

  • Fragment 2: m/z 163 (Loss of acetyl group).

Method 3: HPTLC (Rapid Synthetic Monitoring)

Best for: Real-time reaction monitoring (Veratraldehyde + Acetone).

Protocol
  • Plate: Silica Gel 60 F254 (Aluminum backed).

  • Mobile Phase: Hexane : Ethyl Acetate (70 : 30 v/v).

  • Sample Load: 2 µL of reaction mixture (diluted in EtOAc).

  • Visualization:

    • UV 254 nm: Dark spot (quenching).

    • Anisaldehyde-Sulfuric Acid Stain: Heat at 105°C. Target turns yellow/orange; Veratraldehyde turns distinct violet/grey.

  • Rf Values (Approximate):

    • Veratraldehyde: ~0.45

    • Target (Dehydrozingerone): ~0.30 (More polar due to ketone conjugation).

    • Curcumin (if present): ~0.20.

Visualization: Analytical Decision Workflow

G Start Sample: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Goal Define Analytical Goal Start->Goal Purity Quantification / Purity (QC) Goal->Purity Structure Structural ID / Impurity Profile Goal->Structure Monitor Reaction Monitoring Goal->Monitor HPLC Method 1: HPLC-UV/DAD (C18 or Phenyl-Hexyl) Purity->HPLC High Precision GCMS Method 2: GC-MS (DB-5ms, EI Source) Structure->GCMS Molecular Fingerprint TLC Method 3: HPTLC (Hex:EtOAc 7:3) Monitor->TLC Rapid/Low Cost Result1 Output: % Purity, Quantification (mg/g) HPLC->Result1 Result2 Output: Mass Spectrum, Volatile Impurities GCMS->Result2 Result3 Output: Qualitative Progress (Rf values) TLC->Result3

Figure 1: Decision tree for selecting the appropriate chromatographic technique based on analytical requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with methoxy groups.Increase buffer strength or add 0.1% Formic Acid. Ensure column is end-capped.
Co-elution with Precursor Similar polarity to Veratraldehyde.Switch to Phenyl-Hexyl column to leverage

selectivity. Lower gradient slope (e.g., 0.5% B/min).
Low Sensitivity (UV) Incorrect wavelength selection.Do not use 425 nm (Curcumin max). Use 325 nm or 280 nm .
Ghost Peaks (GC) Thermal degradation or carryover.Check inlet liner for non-volatile residue (polymerization). Increase final bake-out temp.

References

  • Synthesis & Crystallography

    • Pavlovic, G. et al. "Expected and Unexpected Products in Half Curcuminoid Synthesis." Crystals (2021).[1][2]

  • HPLC Method Validation (Analogous Context)

    • Suksaeree, J. et al. "HPLC method development and validation of (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar." Journal of Applied Pharmaceutical Science (2015).

  • Chemical Properties & Safety

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6439118" (Related Alcohol/Ketone data).

  • Chromatographic Behavior (Reverse Phase)

    • SIELC Technologies.[3] "Separation of 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- on Newcrom R1."

Sources

Application Note: Synthesis and Validation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Content Focus: Mechanistic rationale, thermodynamic causality, and self-validating experimental protocols for the synthesis of veratraldehyde-derived α,β-unsaturated ketones.

Introduction & Mechanistic Rationale

The compound 4-(3,4-dimethoxyphenyl)-3-buten-2-one (also known as 3,4-dimethoxybenzylideneacetone) is a highly versatile α,β-unsaturated ketone belonging to the chalcone and benzylideneacetone family[1]. These derivatives are heavily utilized in drug development as privileged scaffolds for synthesizing pyrazolines, flavonoids, and other heterocyclic compounds with documented anticancer, anti-inflammatory, and antimicrobial properties[2],[3],[4].

The synthesis relies on the Claisen-Schmidt condensation , a specific type of crossed aldol condensation[5]. In this reaction, an enolizable aliphatic ketone (acetone) reacts with a non-enolizable aromatic aldehyde (veratraldehyde) under basic conditions. The presence of the electron-donating methoxy groups on the veratraldehyde ring increases the compound's lipophilicity and provides critical hydrogen-bond acceptors for structure-activity relationship (SAR) studies, while slightly modulating the electrophilicity of the carbonyl carbon[6].

Mechanism A Acetone (Excess) B Enolate Ion (Nucleophile) A->B NaOH (Base) Deprotonation D β-Hydroxy Ketone Intermediate B->D Nucleophilic Attack C Veratraldehyde (Electrophile) C->D Reacts with Enolate E 4-(3,4-Dimethoxyphenyl) -3-buten-2-one D->E Spontaneous Dehydration

Figure 1: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Design & System Thermodynamics (E-E-A-T)

To ensure high yield and purity, the experimental design must account for the chemical causality of the reactants. A standard protocol is not merely a list of steps; it is a carefully balanced thermodynamic system.

  • Base Selection and Solvent System: Sodium hydroxide (NaOH) is utilized to deprotonate the α-carbon of acetone[5]. Because NaOH is inorganic and the reactants are organic, a biphasic or co-solvent system is required. An ethanol/water mixture is chosen because it solubilizes both the aqueous base and the organic precursors, facilitating a homogenous reaction environment[5].

  • Stoichiometric Control (The Bis-Adduct Problem): Acetone possesses two identical, reactive α-methyl groups. If equimolar amounts of acetone and veratraldehyde are used, the newly synthesized mono-adduct can undergo a second condensation, yielding an unwanted dibenzylideneacetone derivative[1]. To enforce chemical causality toward the mono-adduct, acetone is used in a massive molar excess (often acting as a co-solvent), statistically suppressing the secondary reaction[7].

  • Thermodynamic Dehydration: The initial nucleophilic attack forms a β-hydroxy ketone intermediate. However, this intermediate is rarely isolated. The elimination of water (-H₂O) is spontaneous at room temperature because it is thermodynamically driven by the formation of a highly stable, extended conjugated system linking the aromatic ring to the enone moiety[8],[5].

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for synthesizing the core scaffold and its related derivatives, demonstrating how altering the precursor ketone or aldehyde yields distinct bioactive scaffolds.

Derivative TargetAldehyde PrecursorKetone PrecursorCatalyst / ConditionsExpected YieldRef
4-(3,4-Dimethoxyphenyl)-3-buten-2-one VeratraldehydeAcetone (Excess)10% NaOH (aq), 20-25°C, 4h80 - 85%[1],[7]
3,4-Dimethoxychalcone VeratraldehydeAcetophenoneKOH / EtOH, 25°C, 20h~76%[4]
6-Bromo-3,4-dimethoxy-benzylideneacetone 6-BromoveratraldehydeAcetone (Excess)10% NaOH (aq), 20-25°C, 4h75 - 80%[6]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating workflow. In-process quality control (QC) checks are embedded to ensure the researcher can verify the integrity of the reaction at each critical junction.

Workflow Step1 1. Reagent Preparation Dissolve NaOH in EtOH/H2O Step2 2. Reactant Addition Add Veratraldehyde + Acetone Step1->Step2 Step3 3. Condensation Reaction Stir at 20-25°C for 2-4 hrs Step2->Step3 Step4 4. Isolation Ice-water quench & Vacuum Filtration Step3->Step4 Step5 5. Purification Recrystallization from Hot Ethanol Step4->Step5 Step6 6. Characterization NMR, IR, Melting Point Step5->Step6

Figure 2: Self-validating laboratory workflow for synthesis and isolation.

Phase 1: Reaction Setup & Initiation
  • Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g of NaOH in 25 mL of distilled water. Once completely dissolved and cooled to room temperature, add 20 mL of 95% ethanol[5].

  • Precursor Addition: Weigh 5.0 g (approx. 30 mmol) of 3,4-dimethoxybenzaldehyde (veratraldehyde). Dissolve this in 15 mL (approx. 200 mmol, >6x excess) of analytical grade acetone[7].

  • Initiation: Mount an addition funnel and add the veratraldehyde/acetone mixture dropwise to the stirring base solution over 15 minutes to prevent localized thermal spikes.

  • Condensation: Allow the reaction to stir continuously at 20–25°C for 3 to 4 hours[5].

    • Validation Check (TLC): At the 2-hour mark, perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the veratraldehyde spot and the emergence of a highly UV-active lower-Rf spot confirms the progression of the condensation[2].

Phase 2: Isolation & Purification
  • Quenching: Pour the reaction mixture into a beaker containing 150 mL of crushed ice and water.

    • Causality: The sudden drop in temperature and increase in aqueous volume drastically reduces the solubility of the organic product, forcing it to precipitate while keeping the NaOH and excess acetone dissolved[2].

  • Filtration: Collect the crude pale-yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 50 mL of ice-cold distilled water until the filtrate runs neutral (pH ~7) to remove residual NaOH.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling 95% ethanol until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization[1],[5].

  • Drying: Filter the purified crystals and dry them under a high vacuum for 12 hours.

    • Validation Check (Melting Point): Determine the melting point of the dried crystals. A sharp melting point indicates high purity. A broad or depressed melting point indicates contamination by the dibenzylideneacetone bis-adduct, necessitating a second recrystallization[5].

References

  • BenchChem Technical Support Team.
  • Smolecule. "Buy Benzylideneacetone | 122-57-6." Smolecule.
  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team.
  • CUTM Courseware.
  • BenchChem Technical Support Team. "Technical Support Center: Benzylideneacetone." Benchchem.
  • ACS Omega. "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • ResearchGate. "SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.
  • PMC. "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." NIH.
  • Rumah Jurnal IAIN Ponorogo. "Green Synthesis of Halogen Substituted Chalcone Against Cervical Cancer (HeLa) Cell Lines." IAIN Ponorogo.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound. The following information is based on established chemical principles and field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-(3,4-Dimethoxyphenyl)-3-buten-2-one?

A1: The most prevalent and efficient method is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with acetone.[4] Veratraldehyde, an aromatic aldehyde lacking α-hydrogens, reacts with the enolate of acetone, which does possess α-hydrogens.[1][2][5] The resulting β-hydroxy ketone readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone, 4-(3,4-dimethoxyphenyl)-3-buten-2-one.[1][5]

Q2: I am getting a low yield in my Claisen-Schmidt condensation. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: Ensure sufficient reaction time. While some precipitations may occur within 20-30 minutes, allowing the reaction to proceed for a longer duration with occasional stirring can drive it to completion.[6]

  • Suboptimal Temperature: The reaction is typically performed at room temperature.[4] However, slightly elevated temperatures (40-60 °C) can sometimes improve the rate, but be cautious as higher temperatures can promote side reactions.[4]

  • Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. A 10% aqueous solution is commonly used.[6] Insufficient base will result in incomplete deprotonation of acetone, while an excessively high concentration can promote side reactions.

  • Stoichiometry: Carefully control the molar ratio of your reactants. A common approach is to use an excess of acetone relative to veratraldehyde to favor the formation of the desired mono-condensation product.

Q3: My product is an oil and won't solidify. What should I do?

A3: Oiling out is a common issue. Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid product from a previous successful reaction, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold water or hexane) to the oil and stir vigorously. This can often induce precipitation of the solid.

  • Cooling: Place the reaction mixture in an ice bath to decrease the solubility of the product.[6]

Q4: What are the common side products in this synthesis, and how can I minimize them?

A4: The primary side reaction is the self-condensation of acetone. Since acetone has α-hydrogens, it can react with its own enolate to form diacetone alcohol, which can then dehydrate. To minimize this, you can:

  • Control the addition of reactants: Slowly adding the base to the mixture of veratraldehyde and acetone can help to ensure the acetone enolate preferentially reacts with the more electrophilic veratraldehyde.

  • Maintain a lower temperature: As mentioned, higher temperatures can favor side reactions.[4]

Another potential, though less common, side product is the double condensation product where one molecule of acetone reacts with two molecules of veratraldehyde. Using an excess of acetone helps to suppress the formation of this byproduct.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no precipitate or color change) Inactive base; Impure reactants.Prepare a fresh solution of NaOH or KOH; Ensure the purity of veratraldehyde and acetone.
Formation of a dark, tarry substance Excessive heat; Base concentration too high.Maintain the reaction at room temperature; Use the recommended concentration of base.
Product is difficult to purify by recrystallization Presence of oily impurities (e.g., unreacted veratraldehyde, acetone self-condensation products).Wash the crude product thoroughly with cold water to remove water-soluble impurities. Consider using column chromatography for purification if recrystallization is ineffective.[7]
Broad or unexpected peaks in NMR spectrum Presence of impurities or geometric isomers (E/Z).The desired product is the (E)-isomer due to its greater thermodynamic stability. If significant amounts of the (Z)-isomer are present, purification by column chromatography may be necessary. Compare your spectrum with literature data for 4-phenyl-3-buten-2-one as a reference for expected chemical shifts.[8]

Experimental Protocols

Optimized Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

This protocol is designed to maximize yield and purity.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde (1 equivalent) in acetone (3 equivalents).

  • Add 95% ethanol to the flask until the reactants are fully dissolved.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • While stirring the veratraldehyde/acetone solution at room temperature, slowly add the 10% NaOH solution dropwise.

  • A yellow precipitate should begin to form. Continue stirring for at least 30 minutes after the addition of the base is complete.[5]

  • After 30 minutes, cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.[6]

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, yellow crystals of 4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Visualizing the Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Veratraldehyde in Acetone B Add 95% Ethanol A->B D Slowly Add NaOH Solution B->D C Prepare 10% NaOH Solution C->D E Stir at Room Temperature (30 min) D->E F Cool in Ice Bath (15-20 min) E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J J I->J Pure Product

Caption: Optimized workflow for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through the following key steps:

  • Enolate Formation: A hydroxide ion from the base removes an α-hydrogen from acetone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The acetone enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of veratraldehyde.

  • Protonation: The resulting alkoxide is protonated by water to form a β-hydroxy ketone.

  • Dehydration: The β-hydroxy ketone readily dehydrates under the basic conditions to form the final α,β-unsaturated ketone product, driven by the formation of a stable conjugated system.

G A Acetone + OH- B Acetone Enolate A->B Deprotonation D Nucleophilic Attack B->D C Veratraldehyde C->D E Alkoxide Intermediate D->E F Protonation E->F G β-Hydroxy Ketone F->G H Dehydration G->H I 4-(3,4-Dimethoxyphenyl)-3-buten-2-one H->I

Caption: Key steps in the Claisen-Schmidt condensation mechanism.

References

Sources

Technical Support Center: Optimization of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: YIELD-OPT-34DMP Subject: Improving Yield & Selectivity in Claisen-Schmidt Condensation of Veratraldehyde Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The "Excess Acetone" Principle

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Methyl 3,4-dimethoxystyryl ketone) is a classic Claisen-Schmidt condensation. However, the most common failure mode reported by researchers is the formation of the symmetrical byproduct, 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one .

Because acetone has two reactive


-carbon sites, it can react with two equivalents of aldehyde.[1] To secure high yields of the mono-enone (your target), you must statistically force the reaction to stop at the first condensation.

The Golden Rule: Maintain Acetone in significant molar excess (typically >3:1 to 10:1) relative to Veratraldehyde.[2][3]

Standard Optimized Protocol (NaOH/Ethanol Route)

This protocol is calibrated to minimize di-condensation and maximize the precipitation of the target mono-enone.

Reactants & Stoichiometry
ComponentRoleMolar Eq.Notes
Veratraldehyde Limiting Reagent1.0Dissolve in min. ethanol if solid
Acetone Reagent & Solvent5.0 - 10.0 Large excess prevents bis-product
NaOH (10% aq) Catalyst0.5 - 1.0Add dropwise
Ethanol (95%) Co-solventAs neededMaintains homogeneity
Step-by-Step Workflow
  • Preparation: In a round-bottom flask, charge the Acetone (10 eq) and a minimal amount of Ethanol to ensure miscibility. Cool to 0–5°C (ice bath).

    • Why? Lower temperature reduces the rate of acetone self-condensation (mesityl oxide formation).

  • Catalyst Addition: Add the 10% NaOH solution dropwise to the acetone. Stir for 10 minutes.

  • Aldehyde Addition (Critical): Dissolve Veratraldehyde (1 eq) in Ethanol. Add this solution slowly (dropwise) to the stirring acetone/base mixture over 30 minutes.

    • Mechanism:[1][4][5][6] This keeps the instantaneous concentration of aldehyde low, ensuring every aldehyde molecule encounters an excess of acetone enolates.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).

  • Quenching & Isolation:

    • Neutralize with dilute HCl (to pH ~7).

    • Evaporate excess acetone under reduced pressure (Rotavap).

    • The product often precipitates as a yellow solid upon removal of acetone. If it oils out, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.[6]
      
  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

    • Target Melting Point: 84–86°C [1].

Visualizing the Pathway & Failure Modes

The following diagram maps the kinetic competition between the desired mono-product and the undesired bis-product.

ReactionPathway Acetone Acetone (Excess Required) Enolate Acetone Enolate Acetone->Enolate NaOH Veratraldehyde Veratraldehyde MonoProduct TARGET: 4-(3,4-Dimethoxyphenyl)- 3-buten-2-one Veratraldehyde->MonoProduct + Enolate (Fast) SelfCond Mesityl Oxide (Self-Condensation) Enolate->SelfCond High Temp / No Aldehyde BisProduct IMPURITY: 1,5-Bis(3,4-dimethoxyphenyl)- 1,4-pentadien-3-one MonoProduct->BisProduct + 2nd Aldehyde (If Acetone Depleted)

Caption: Reaction pathway showing the critical branch point. If Acetone is depleted, the Target Product acts as a nucleophile acceptor, leading to the red "BisProduct" impurity.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky, dark yellow oil that won't crystallize."
  • Root Cause A: Residual Solvent. Veratraldehyde derivatives are prone to "oiling out" if traces of acetone or ethanol remain.

  • Root Cause B: Mesityl Oxide Contamination. If the reaction ran too hot or too long without aldehyde, acetone self-condenses into an oily impurity.

  • Corrective Action:

    • Perform a high-vacuum dry (pump down for >2 hours).

    • Triturate the oil with cold Hexane or Diethyl Ether. Scratch the flask wall with a glass rod to induce nucleation.

    • If it remains oily, run a quick silica plug filtration to remove the baseline tars.

Issue 2: "I have a high yield, but the melting point is >100°C (too high)."
  • Root Cause: You likely isolated the Bis-product (1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one).

  • Diagnostic: Check NMR. The target mono-enone has a methyl ketone singlet (

    
     ppm). The bis-product has no  methyl ketone signal and is symmetrical.
    
  • Fix: You did not use enough acetone. Repeat the experiment with 10 equivalents of acetone.

Issue 3: "The reaction is extremely slow (>24 hours)."
  • Root Cause: The electron-donating methoxy groups on Veratraldehyde deactivate the carbonyl carbon, making it less electrophilic than benzaldehyde.

  • Fix: Increase catalyst concentration slightly or use Ultrasound irradiation (see Section 5).

Advanced Optimization: Ultrasound-Assisted Synthesis

For researchers requiring higher throughput or green chemistry compliance, Ultrasound (Sonochemistry) is highly effective for this specific substrate.

  • Methodology: Place the reaction flask in an ultrasonic cleaning bath (35–50 kHz).

  • Mechanism: Acoustic cavitation creates micro-jets and localized high temperatures/pressures, significantly accelerating the condensation of the deactivated aldehyde [2].

  • Expected Outcome: Reaction times often drop from 6 hours to 30–60 minutes , with yields improving by 10–15% due to reduced exposure to basic conditions (less polymerization).

Workflow Visualization

OptimizationLogic Start Start Optimization CheckYield Is Yield < 60%? Start->CheckYield CheckPurity Is Product Oily? CheckYield->CheckPurity No Sol_Ratio Increase Acetone:Aldehyde Ratio to 10:1 CheckYield->Sol_Ratio Yes (Bis-product formed) Sol_Temp Lower Temp to 0°C (Prevent Polymerization) CheckPurity->Sol_Temp Yes (Tars formed) Sol_US Apply Ultrasound (35-50 kHz) CheckPurity->Sol_US No (Just slow)

Caption: Decision tree for troubleshooting low yield or purity based on physical observation.

References

  • Cancio, N., et al. (2019).[7] Ultrasound-assisted syntheses of chalcones: Experimental design and optimization. Proceedings, 41(1), 13. (Contextualized via search result 1.20).

  • March, J. (1985).[8] Advanced Organic Chemistry: Reactions, Mechanisms and Structure. Wiley Interscience.[8] (General mechanism reference).

Sources

Technical Support Guide: Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1), also known as methyl 3,4-dimethoxystyryl ketone. The standard route is the base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde (veratraldehyde) and acetone .

While conceptually simple, this reaction is a "crossed-aldol" process prone to specific competing pathways that degrade yield and purity. This document provides a mechanistic breakdown of these side reactions and actionable protocols to suppress them.

Troubleshooting Guide & FAQs
Issue 1: "I am isolating a high-melting solid (>100°C) instead of the desired product."

Diagnosis: Bis-Condensation (Formation of the "Dimer"). Mechanism: The target product, 4-(3,4-dimethoxyphenyl)-3-buten-2-one, still contains an acidic


-proton on the methyl group. If the concentration of aldehyde is high relative to acetone, a second molecule of veratraldehyde condenses with the target molecule on the other side of the carbonyl.
Side Product:  1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one.
Corrective Action: 
  • Stoichiometry: Increase the Acetone:Aldehyde ratio to at least 5:1 or 10:1 . Acetone acts as both reactant and solvent.

  • Order of Addition: Do not mix aldehyde and acetone and then add base. Instead, dissolve the base in the full volume of acetone first, then slowly add the aldehyde solution dropwise. This ensures the aldehyde always encounters a large excess of acetone enolates.

Issue 2: "My crude product is an oil that smells like peppermint or paint thinner."

Diagnosis: Acetone Self-Condensation. Mechanism: In the presence of base, acetone enolates can react with neutral acetone molecules. Side Products:

  • Diacetone Alcohol: The initial aldol adduct (often reverts upon heating).

  • Mesityl Oxide: The dehydration product (strong odor).

  • Isophorone: Formed from further condensation of mesityl oxide with acetone. Corrective Action:

  • Temperature Control: Keep the reaction temperature moderate (20–25°C). High temperatures favor the dehydration of the self-aldol products.

  • Purification: These side products are volatile liquids. They can be removed by washing the solid crude product with cold water/ethanol mixtures or by vacuum drying/recrystallization. The target product is a solid (MP ~85°C), making separation relatively easy.

Issue 3: "I see a carboxylic acid peak in my NMR/IR (broad -OH, C=O ~1680 cm⁻¹)."

Diagnosis: Cannizzaro Reaction. Mechanism: Veratraldehyde lacks


-hydrogens. In the presence of concentrated strong base (e.g., 50% NaOH), it can undergo disproportionation, where one molecule is oxidized to the acid and another reduced to the alcohol.
Side Product:  3,4-Dimethoxybenzoic acid (Veratric acid) and 3,4-Dimethoxybenzyl alcohol.
Corrective Action: 
  • Base Concentration: Use dilute base (e.g., 10% NaOH or KOH) rather than saturated solutions.

  • Solvent System: Ensure sufficient ethanol or acetone is present to solubilize the aldehyde, preventing local high concentrations of aldehyde at the interface of solid base pellets.

Issue 4: "The product is dark brown/black and yield is low."

Diagnosis: Polymerization / Michael Addition. Mechanism: The product is an


-unsaturated ketone (Michael acceptor). Under harsh basic conditions or prolonged reaction times, enolates can attack the double bond of the product, leading to oligomers and tars.
Corrective Action: 
  • Quenching: Monitor the reaction by TLC. As soon as the aldehyde is consumed, neutralize the reaction mixture with dilute HCl or acetic acid to pH 7. Do not let the reaction stir overnight unnecessarily.

  • Atmosphere: While less critical for this specific ether, conducting the reaction under Nitrogen (

    
    ) reduces oxidative degradation of the electron-rich aromatic ring.
    
Optimized Experimental Protocol

Objective: Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one minimizing bis-condensation.

Reagents:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 g (60 mmol)

  • Acetone (Reagent Grade): 45 mL (~600 mmol, 10 eq)

  • NaOH (10% aq. solution): 15 mL[1]

  • Ethanol (95%): 10 mL (optional, to assist solubility)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, charge the Acetone (45 mL).

  • Catalyst Addition: Add the 10% NaOH solution (15 mL) to the acetone. Stir vigorously at room temperature (20–25°C) for 5 minutes. Note: The solution may become slightly cloudy.

  • Controlled Addition: Dissolve the Veratraldehyde (10 g) in a minimal amount of acetone or ethanol (if solid). Add this solution dropwise to the stirring alkaline acetone mixture over a period of 30 minutes.

    • Why? This maintains a high Acetone:Aldehyde ratio at the reaction site, favoring mono-condensation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3). The aldehyde spot (

    
     ~0.6) should disappear, and the product spot (
    
    
    
    ~0.4) should appear.[2][3][4]
  • Workup:

    • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a pale yellow solid.

    • Troubleshooting: If an oil forms, scratch the glass with a rod or add a seed crystal. Refrigerate overnight.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove base and acetone self-condensation products.
    
  • Recrystallization: Recrystallize from hot Ethanol or Methanol/Water to remove any traces of the bis-product (which is less soluble and may filter out first) or starting material.

Data & Properties Summary
CompoundRoleMW ( g/mol )MP (°C)Key Solubility
Veratraldehyde Reactant166.1742–45Soluble in Acetone, EtOH
Acetone Reactant/Solvent58.08-95Miscible with water
Target Product Product 206.24 85–86 Soluble in hot EtOH
Bis-Product Impurity~354.4160–165Poorly soluble in EtOH
Mesityl Oxide Impurity98.14-59 (Liq)Soluble in organic solv.[4][5][6]
Veratric Acid Impurity182.17181–184Soluble in base (aq)
Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway (blue) and the primary side reactions (red/orange).

ReactionPathways Acetone Acetone (Excess) Enolate Acetone Enolate (Intermediate) Acetone->Enolate NaOH Aldehyde 3,4-Dimethoxy- benzaldehyde Acid Veratric Acid (Cannizzaro) Aldehyde->Acid Conc. NaOH (Cannizzaro) Target Target Product 4-(3,4-Dimethoxyphenyl)- 3-buten-2-one Enolate->Target + Aldehyde (Main Rxn) Mesityl Mesityl Oxide (Self-Condensation) Enolate->Mesityl + Acetone (Side Rxn) BisProduct Bis-Condensation Product (Impurity) Target->BisProduct + Aldehyde (If Aldehyde Excess)

Caption: Mechanistic flow showing the Main Pathway (Green) vs. Competitive Side Reactions (Red/Dashed). Controlling stoichiometry suppresses the path to the Bis-Product.

References
  • Claisen-Schmidt Condensation Overview. Wikipedia. The fundamental mechanism of crossed-aldol condensation between ketones and aldehydes.

  • Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. Echemi Chemical Database. Provides physical properties (MP: 85-86°C) and synonyms for CAS 15001-27-1.[6]

  • Aldol Condensation Side Reactions. Master Organic Chemistry. Detailed explanation of self-condensation and polymerization risks in aldol reactions.

  • Minimizing Bis-Condensation. BenchChem Troubleshooting. Strategies for controlling stoichiometry to favor mono-condensation products.

  • Veratraldehyde Properties. PubChem. Chemical data for the starting material 3,4-dimethoxybenzaldehyde.

Sources

"alternative catalysts for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as methyl 3,4-dimethoxystyryl ketone or veratrylidenacetone).

This guide is engineered for researchers and drug development professionals transitioning from traditional homogeneous basic catalysis (e.g., NaOH/KOH) to greener, highly selective alternative catalysts. Below, you will find a comparative data matrix, mechanistic pathways, field-tested troubleshooting FAQs, and validated protocols.

PART 1: Catalyst Selection & Performance Matrix

Transitioning to alternative catalysts requires balancing conversion rates, selectivity for the mono-adduct, and environmental impact. The table below summarizes the quantitative data and operational parameters for leading alternative catalytic systems.

Catalyst SystemReaction TimeTemp (°C)Conversion / YieldSelectivity (Mono-adduct)Key Advantages
Homogeneous NaOH (Baseline) 2–4 h5–10 °C80–85%ModerateHigh activity; prone to bis-adduct formation if temp >15 °C.
ZrO₂-Montmorillonite (Solid Acid/Base) 6–12 h60 °C~75–85%HighShape-selective pores prevent bulky bis-adduct formation; reusable[1].
Mg-Al Hydrotalcites (Microwave) 120 min80 °C (MW)60–90%HighRapid kinetics; easy mechanical separation; minimal solvent waste[2].
Solvent-Free Mechanochemical 10–30 minAmbient>90%Moderate100% atom economy; driven by melting point depression[3].

PART 2: Mechanistic Pathway & Competing Reactions

To effectively troubleshoot, one must understand the causality of the reaction network. The crossed-aldol condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and acetone is highly susceptible to thermodynamic sinks, specifically double condensation (bis-adduct) and acetone self-condensation.

G Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate Aldol Addition Intermediate (β-Hydroxy Ketone) Veratraldehyde->Intermediate Lewis Acid Sites + Enolate Acetone Acetone (Excess / Solvent) Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Base Sites Enolate->Intermediate Side2 Mesityl Oxide (Acetone Self-Condensation) Enolate->Side2 + Acetone Catalyst Alternative Catalyst (e.g., ZrO2, Hydrotalcite) Catalyst->Enolate Catalyst->Intermediate Target 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Target Mono-Adduct) Intermediate->Target Dehydration (-H2O) Side1 Bis-Adduct (Double Condensation) Target->Side1 + Veratraldehyde (Over-reaction)

Catalytic pathways and competing side reactions in 4-(3,4-Dimethoxyphenyl)-3-buten-2-one synthesis.

PART 3: Troubleshooting Guides & FAQs

Q1: Why am I getting a high yield of the bis-adduct (1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one) instead of the target mono-adduct? Causality: Acetone possesses two symmetrical α-carbon sites. Once the mono-adduct (4-(3,4-Dimethoxyphenyl)-3-buten-2-one) forms, its remaining α-protons are highly acidic due to the extended conjugation. If the local concentration of veratraldehyde is high, or if the reaction temperature exceeds 15 °C, the mono-adduct acts as a nucleophile and attacks a second aldehyde molecule. Solution:

  • Stoichiometric Control: Use a massive molar excess of acetone (typically 1:10 aldehyde to acetone), allowing acetone to act as both reactant and solvent.

  • Thermal Control: If using stronger bases, maintain the reaction strictly between 5–10 °C during the initial enolization phase to kinetically trap the single condensation pathway[4].

  • Catalyst Shift: Switch to a shape-selective heterogeneous catalyst like ZrO₂-montmorillonite. The pillared clay structure sterically hinders the bulky transition state required to form the bis-adduct[1].

Q2: My heterogeneous solid base (e.g., Mg-Al Hydrotalcite) is showing poor conversion rates (<30%) compared to literature. How do I fix this? Causality: Solid catalysts rely entirely on surface-area interactions. The aldol condensation produces one equivalent of water during the final dehydration step. This water competitively binds to the Lewis acid/base sites on the catalyst surface, effectively poisoning it. Solution: Ensure your hydrotalcite is freshly calcined (e.g., heated at 450 °C for 4 hours) immediately prior to use to remove adsorbed CO₂ and moisture, thereby activating the Mg-O and Al-O basic sites. Furthermore, consider integrating Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation selectively heats the polar reactants and rapidly drives water off the catalyst surface, boosting conversion rates to 60–90% within 120 minutes[2].

Q3: How can I prevent the self-condensation of acetone into mesityl oxide or isophorone when using Lewis acid catalysts? Causality: Strong Lewis acids (such as certain vanadium phosphates or bare ZrO₂) can overly activate acetone in the absence of the more reactive aldehyde, driving the equilibrium toward acetone self-aldolization[5]. Solution: Alter your order of addition. Pre-mix the heterogeneous catalyst with veratraldehyde before adding the acetone. This ensures the Lewis acid sites are pre-occupied by the highly polarizable carbonyl oxygen of veratraldehyde. The carbonyl carbon becomes highly electrophilic, priming it for immediate nucleophilic attack by the acetone enolate as soon as it forms, thereby outcompeting the self-condensation pathway[1].

Q4: I am attempting a solvent-free (mechanochemical) scale-up. The mixture is turning into a dark, intractable tar. What went wrong? Causality: Solvent-free grinding relies on the melting point depression of the mixed solids to form a reactive melt[3]. However, the aldol condensation is highly exothermic. Without a solvent to act as a heat sink, localized hot spots during grinding cause rapid polymerization of the α,β-unsaturated ketone product. Solution: Do not use continuous high-energy ball milling for this specific substrate. Use intermittent grinding (e.g., 2 minutes on, 1 minute off) and monitor the internal temperature. Use only a catalytic trace amount of solid base. Stop the reaction as soon as the mixture forms a uniform brown paste, and immediately quench by triturating with cold water to remove the catalyst and halt the reaction[3].

PART 4: Validated Experimental Protocol

Microwave-Assisted Synthesis using Mg-Al Hydrotalcite This protocol leverages the synergistic effects of solid-base catalysis and microwave irradiation to achieve high yields while avoiding the toxic waste streams of homogeneous bases[2].

Materials Required:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10 mmol (1.66 g)

  • Acetone (Anhydrous): 100 mmol (7.3 mL) - Acts as reactant and solvent

  • Mg-Al Hydrotalcite (Mg/Al ratio 3:1): 250 mg

  • Microwave Synthesizer (e.g., CEM Discover or similar dedicated chemical microwave)

Step-by-Step Methodology:

  • Catalyst Activation: Place the Mg-Al hydrotalcite in a muffle furnace at 450 °C for 4 hours. Cool in a desiccator under vacuum. Critical Step: Failure to calcine will result in <30% yield due to carbonate/water poisoning.

  • Reaction Assembly: In a 30 mL microwave-safe quartz or heavy-walled glass vessel, add the freshly calcined hydrotalcite (250 mg) and 3,4-dimethoxybenzaldehyde (1.66 g).

  • Solvent Addition: Add anhydrous acetone (7.3 mL). Drop in a Teflon-coated magnetic stir bar and seal the vessel with a pressure-rated cap.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Set the parameters to 80 °C, with a maximum power output of 150 W, and a hold time of 120 minutes. Ensure dynamic cooling is engaged if your system supports it to maintain strict temperature control.

  • Quench and Filtration: Upon completion, allow the vessel to cool to room temperature (venting any built-up pressure safely). Dilute the mixture with 15 mL of ethyl acetate. Filter the suspension through a medium-porosity glass frit to recover the solid hydrotalcite catalyst (which can be washed with ethanol, dried, and reused).

  • Purification: Concentrate the filtrate under reduced pressure to remove excess acetone and ethyl acetate. The resulting crude oil can be purified via recrystallization from hot ethanol or column chromatography (Hexanes:Ethyl Acetate) to yield pure 4-(3,4-Dimethoxyphenyl)-3-buten-2-one as pale yellow crystals.

PART 5: References

  • Condensation reaction of benzaldehyde and acetone ResearchGate URL:[Link]

  • Reaction Efficiency of Crossed-Aldol Condensation between Acetone and Benzaldehyde over ZrO2 and ZrO2-montmorillonite AENSI Web URL:[Link]

  • Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts Elsevier Pure URL:[Link]

  • Experiments on Contemporary Chemistry Topics: Solventless Aldol Reaction HKEdCity URL:[Link]

  • A Simple and Efficient Method for Selective Single Aldol Condensation Between Arylaldehydes and Acetone ResearchGate URL:[Link]

Sources

Technical Support Center: Solvent Effects on 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you recognize 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as 3,4-dimethoxybenzylideneacetone) as a critical intermediate in the synthesis of curcumin derivatives and targeted pharmacophores[1].

Synthesizing this enone via the Claisen-Schmidt condensation is notoriously sensitive to solvent conditions[2]. The primary challenge is chemoselectivity : preventing the desired mono-adduct from undergoing a second aldol condensation with unreacted 3,4-dimethoxybenzaldehyde (veratraldehyde) to form an unwanted bis-adduct impurity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize solvent conditions for maximum yield and purity.

Mechanistic Causality: How Solvents Dictate Chemoselectivity

The synthesis relies on the base-catalyzed deprotonation of acetone to form an enolate, which subsequently attacks the electrophilic carbonyl of 3,4-dimethoxybenzaldehyde. Because the resulting mono-adduct still possesses reactive


-hydrogens, it can form a secondary enolate and react again.

Your choice of solvent directly manipulates the physical chemistry of the reaction environment to prevent this cascade:

  • Homogeneous Protic Solvents (Ethanol/Water): Both reactants and the base are fully dissolved. While this ensures fast kinetics, it leaves the mono-adduct exposed to the base, increasing the risk of bis-adduct formation unless acetone is supplied in massive excess.

  • Biphasic Emulsion Systems (Water/Cyclohexane): By dissolving the base and acetone in water, and the aldehyde in an organic solvent, the reaction is confined to the liquid interface[3]. The highly lipophilic mono-adduct rapidly partitions into the organic phase, physically isolating it from the aqueous base and halting the reaction cascade.

  • Solvent-Free (Mechanochemical): Grinding the solid reagents induces melting point depression, creating a highly concentrated, transient liquid phase[4]. This maximizes atom economy and often proceeds so rapidly that side reactions are kinetically starved.

ReactionPathway Reagents 3,4-Dimethoxybenzaldehyde + Acetone Enolate Aqueous Base (NaOH) Enolate Formation Reagents->Enolate Deprotonation Mono Target Mono-adduct: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Enolate->Mono Aldol Addition & Dehydration Bis Impurity Bis-adduct: Over-condensation Product Mono->Bis Homogeneous Solvent (EtOH/H2O) Biphasic Biphasic Solvent (Water/Cyclohexane) Biphasic->Mono Phase Isolation Prevents 2nd Reaction Biphasic->Bis Blocks

Fig 1. Mechanistic workflow of Claisen-Schmidt condensation and the phase-isolation effect.

Quantitative Solvent Performance Data

The following table synthesizes the expected kinetic and selectivity outcomes based on the chosen solvent architecture. Data is extrapolated from validated interfacial emulsion studies on structurally analogous benzalacetone derivatives[3].

Solvent SystemAldehyde:Acetone RatioCatalystTime (h)Conversion (%)Mono-adduct Selectivity (%)
Homogeneous (Ethanol/Water)1 : 1NaOH (aq)5.0>95~80
Homogeneous (Ethanol/Water)1 : 3NaOH (aq)1.5>98~92
Biphasic Emulsion (Water/Cyclohexane)1 : 1NaOH (aq)24.0~93>99
Biphasic Emulsion (Water/Cyclohexane)1 : 3NaOH (aq)4.0~96>99
Solvent-Free (Mechanochemical)1 : 1NaOH (solid)0.5>90~85

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the in-process validation criteria are met.

Protocol A: Interfacial Biphasic Synthesis (Optimized for Selectivity)

This method utilizes partition coefficients to shield the product from over-condensation[3].

  • Aqueous Phase Preparation: Dissolve 0.2 M NaOH and 30 mmol of Acetone in 30 mL of deionized water.

  • Organic Phase Preparation: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 30 mL of cyclohexane.

  • Emulsion Generation: Combine both phases in a 100 mL round-bottom flask. Stir vigorously at >1000 rpm at 25 °C for 4 hours.

    • Causality Check: High shear is mandatory. Without a dynamic emulsion, the interfacial surface area is too low, and the reaction will stall.

  • Phase Separation: Halt stirring. Allow the mixture to stand for 10 minutes until the aqueous and organic layers fully delineate.

    • In-Process Validation: The organic layer should exhibit a deep yellow hue (indicating the presence of the conjugated enone), while the aqueous layer remains relatively clear.

  • Isolation: Decant the organic phase. Wash once with 10 mL of brine to remove trace alkali.

  • Recovery: Evaporate the cyclohexane under reduced pressure to yield the crude 4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Protocol B: Minimal-Solvent Mechanochemical Synthesis (Green Chemistry)

This method relies on melting point depression to create a transient reactive liquid phase without bulk solvents[4].

  • Reagent Mixing: Place 10 mmol of solid 3,4-dimethoxybenzaldehyde into a ceramic mortar. Add 10 mmol of liquid acetone.

  • Catalyst Introduction: Add 1 mmol of finely ground solid NaOH.

  • Mechanochemical Activation: Grind the mixture continuously with a pestle for 15–30 minutes.

    • In-Process Validation: The initial slurry will undergo melting point depression, forming a thick, colored paste. As dehydration occurs, the mixture will begin to solidify into a yellowish-brown mass. If it remains a liquid after 30 minutes, the ambient humidity may be quenching the base.

  • Quenching: Add 10 mL of 10% aqueous HCl to neutralize the NaOH and halt the reaction.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from hot ethanol.

Troubleshooting Guide

TroubleshootingTree Issue Issue: Low Yield or Poor Selectivity Check Evaluate Solvent System Issue->Check Sol1 Homogeneous (EtOH) Action: Increase Acetone to 3-5 eq Check->Sol1 High Bis-adduct Sol2 Biphasic (Water/Oil) Action: Increase Stirring >1000 rpm Check->Sol2 Slow Conversion Sol3 Solvent-Free Action: Ensure Thorough Mechanochemical Grinding Check->Sol3 Incomplete Melting

Fig 2. Troubleshooting logic tree for resolving low yield and poor chemoselectivity issues.

Q: My LC-MS shows a massive spike in the bis-adduct (1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one). What went wrong? A: You are likely using a homogeneous protic solvent (like Ethanol/Water) with an insufficient excess of acetone. In a single-phase system, the mono-adduct remains in solution with the NaOH catalyst and unreacted aldehyde. To fix this, either switch to the biphasic protocol (Protocol A) to physically isolate the product, or increase your acetone equivalents to 5:1 to statistically overwhelm the secondary reaction.

Q: I am attempting the biphasic emulsion method, but conversion is stuck below 40% after 6 hours. Why? A: The reaction is mass-transfer limited. Because the Claisen-Schmidt condensation is occurring strictly at the organic-aqueous interface, a low stirring speed drastically reduces the available surface area. Ensure your magnetic stirrer is operating at >1000 rpm to create a highly dispersed, cloudy micro-emulsion.

Q: During the solvent-free mechanochemical synthesis, my reagents never formed a paste. They just stayed as dry powders. What is the issue? A: The mechanochemical reaction relies on the physical crushing of the crystal lattices to induce melting point depression. If you are using a spatula in a beaker instead of a proper mortar and pestle, you are not generating enough shear force. Furthermore, ensure your NaOH is finely ground prior to addition; large pellets will not provide sufficient surface contact to initiate the enolate formation.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use Toluene instead of Cyclohexane for the biphasic synthesis? Yes. Toluene is an excellent organic phase for this reaction and possesses a similar partition coefficient for 4-(3,4-dimethoxyphenyl)-3-buten-2-one. However, cyclohexane is often preferred in green chemistry applications due to its lower toxicity profile and easier removal under reduced pressure.

FAQ 2: Why do we use NaOH instead of stronger bases like LDA? The Claisen-Schmidt condensation of aromatic aldehydes with acetone is thermodynamically driven by the dehydration step, which forms a highly stable conjugated system[2]. Aqueous NaOH is perfectly sufficient to establish the initial equilibrium of the acetone enolate. Using irreversible, strong bases like LDA requires strictly anhydrous, cryogenic conditions (e.g., THF at -78 °C), which unnecessarily complicates the workflow without offering a significant yield advantage for this specific substrate.

FAQ 3: Does the methoxy substitution on the benzaldehyde ring affect the reaction rate compared to standard benzaldehyde? Yes. The two methoxy groups on 3,4-dimethoxybenzaldehyde are electron-donating via resonance. This slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, marginally slowing the initial aldol addition step. This makes the strict adherence to high-shear stirring in biphasic systems even more critical.

References

  • A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation Source: RSC Advances / PMC URL
  • Treatment of non-alcoholic steatohepatitis by combined administration of curcumin derivatives and TGF-beta receptor inhibitors Source: Google Patents URL
  • Chemoselective, solvent-free aldol condensation reaction Source: ResearchGate URL
  • Claisen–Schmidt condensation Source: Wikipedia URL

Sources

Validation & Comparative

"comparing synthesis methods for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

This guide provides a technical comparison of synthesis methods for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 1080-12-2), also known as 3,4-dimethoxybenzylideneacetone . This compound is a critical intermediate in the synthesis of curcumin analogs, potential pharmacological agents (anti-inflammatory, antioxidant), and flavor compounds.

The core chemical transformation involves the Claisen-Schmidt condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with acetone. While conceptually simple, the reaction poses challenges in selectivity (mono- vs. di-condensation) and waste generation.

This guide contrasts three distinct methodologies:

  • Classical Base-Catalysis (NaOH/EtOH): The industry baseline.

  • Ultrasound-Assisted Synthesis: A high-efficiency, rapid kinetic method.

  • Basic Ionic Liquid (BIL) Catalysis: A green, high-selectivity approach.

Target Molecule Structure[1][2]
  • IUPAC Name: (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one

  • Precursors: Veratraldehyde + Acetone

  • Key Challenge: Preventing the formation of the di-condensation product (1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one).

Mechanistic Foundation

The synthesis relies on the cross-aldol condensation between an enolizable ketone (acetone) and a non-enolizable aldehyde (veratraldehyde).

Reaction Pathway (Graphviz)

ReactionMechanism Acetone Acetone (CH3COCH3) Enolate Enolate Ion [CH3COCH2]- Acetone->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Alkoxide Beta-Hydroxy Alkoxide Enolate->Alkoxide Nucleophilic Attack on Ar-CHO Veratraldehyde Veratraldehyde (Ar-CHO) Veratraldehyde->Alkoxide Aldol Beta-Hydroxy Ketone (Aldol) Alkoxide->Aldol Protonation Product 4-(3,4-Dimethoxyphenyl)- 3-buten-2-one Aldol->Product -H2O (Dehydration) SideProduct Di-condensation Product Product->SideProduct Excess Ar-CHO + Base

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation showing the critical dehydration step and potential for side-product formation.

Method A: Classical Base-Catalyzed Synthesis (Baseline)

This method represents the traditional laboratory approach using sodium hydroxide in an aqueous-ethanolic medium. It is cost-effective but often suffers from longer reaction times and lower selectivity if stoichiometry is not strictly controlled.

Protocol
  • Reagent Prep: Dissolve Veratraldehyde (10 mmol, 1.66 g) in 95% Ethanol (15 mL) .

  • Catalyst Addition: Add 10% NaOH (aq) (5 mL) dropwise to the aldehyde solution.

  • Condensation: Add Acetone (30 mmol, 2.2 mL) slowly. Note: Excess acetone (3:1 ratio) is crucial to suppress di-condensation.

  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Neutralize with dilute HCl (1M) until pH ~7. Evaporate ethanol under reduced pressure.

  • Isolation: Extract residue with Dichloromethane (3 x 20 mL). Wash organic layer with brine, dry over anhydrous Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Yield: 65–75%

  • Purity: >95% (after recrystallization)

  • Critical Control Point: The slow addition of acetone and maintaining a high acetone:aldehyde ratio is vital to prevent the "double" reaction.

Method B: Ultrasound-Assisted Synthesis (High Efficiency)

Ultrasound irradiation (sonochemistry) accelerates the reaction by creating cavitation bubbles. The collapse of these bubbles generates localized "hot spots" (high temp/pressure) that overcome the activation energy barrier rapidly, significantly reducing reaction time.

Protocol
  • Setup: Use an ultrasonic cleaning bath or probe sonicator (frequency ~35–50 kHz).

  • Mixture: In a flask, combine Veratraldehyde (10 mmol) and Acetone (10 mmol) in Ethanol (10 mL) .

  • Catalyst: Add Pulverized KOH (0.5 mmol) or NaOH pellets .

  • Irradiation: Sonicate the mixture at Room Temperature for 10–30 minutes .

    • Observation: A rapid color change (usually to yellow/orange) indicates product formation.

  • Workup: Pour the reaction mixture into crushed ice/water (50 mL). The product often precipitates immediately as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield: 85–96%

  • Reaction Time: 10–30 minutes

  • Advantage: Drastic reduction in time and energy; often cleaner product requiring less purification.

Method C: Basic Ionic Liquid (BIL) Catalysis (Green & Selective)

This advanced method utilizes a Basic Ionic Liquid (e.g., [BmIm]OH or functionalized ILs) which acts as both solvent and catalyst. This method is highlighted for its high selectivity toward the mono-condensation product and recyclability.[2]

Protocol
  • Catalyst Prep: Use a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([BmIm]OH) .

  • Reaction: Mix Veratraldehyde (10 mmol) and Acetone (12 mmol) directly in the ionic liquid (2–3 mL).

  • Conditions: Heat to 85°C with stirring for 3 hours .

  • Extraction: Cool the mixture. Extract the product using Diethyl Ether or Ethyl Acetate (the IL phase is immiscible with the ether phase).

  • Recycling: The remaining Ionic Liquid phase can be washed, dried under vacuum, and reused for subsequent runs (typically 3–5 cycles with minimal loss of activity).

  • Purification: Evaporate the organic solvent to obtain the product.

  • Yield: ~86.4%[3][4]

  • Selectivity: Very High (>98% mono-product)

  • Advantage: Eliminates volatile organic solvents (VOCs) during the reaction; catalyst is reusable; high atom economy.

Comparative Data Analysis

The following table summarizes the experimental metrics for the three methods.

MetricMethod A: Classical (NaOH)Method B: UltrasoundMethod C: Ionic Liquid (BIL)
Yield 65 – 75%85 – 96% ~86%
Reaction Time 12 – 24 Hours10 – 30 Minutes 3 Hours
Temperature 25°C25°C (Ambient)85°C
Solvent Ethanol/WaterEthanolNone (IL acts as solvent)
Selectivity Moderate (requires excess acetone)HighVery High
Scalability HighModerate (requires sonicators)Moderate (catalyst cost)
Green Metric Low (waste generation)Medium (energy efficient)High (Recyclable, no VOCs)
Decision Workflow

DecisionTree Start Select Synthesis Method Q1 Is speed the primary constraint? Start->Q1 Q2 Is Green Chemistry/Selectivity critical? Q1->Q2 No MethodB Method B: Ultrasound (10-30 mins, High Yield) Q1->MethodB Yes MethodC Method C: Ionic Liquid (Recyclable, High Selectivity) Q2->MethodC Yes MethodA Method A: Classical NaOH (Low Cost, Standard Lab Gear) Q2->MethodA No

Figure 2: Decision matrix for selecting the optimal synthesis route based on laboratory constraints.

Expert Recommendations

  • For Routine Lab Scale: Method B (Ultrasound) is superior. The dramatic reduction in reaction time (from overnight to minutes) and the ease of workup (precipitation) make it the most efficient choice for generating starting material for further synthesis.

  • For Process Development/Green Chemistry: Method C (Ionic Liquid) is the recommended path. If the goal is to develop a sustainable process with minimal waste and high specificity for the mono-condensed product, the investment in ionic liquids is justified by the elimination of VOCs and catalyst recyclability.

  • Precaution: Regardless of the method, Veratraldehyde is susceptible to oxidation. Ensure reagents are fresh. If using Method A, strictly control the stoichiometry (Acetone excess) to avoid the di-condensation byproduct, which is difficult to separate from the target ketone.

References

  • Preparation of Dibenzalacetone (Claisen-Schmidt Condensation). Gordon College Chemistry Department. (Classical base-catalyzed protocol foundation). Link

  • Ultrasound-Assisted Synthesis of Chalcone Derivatives. Advanced Journal of Chemistry, Section A. (Validation of ultrasound efficiency for 3,4-dimethoxy derivatives). Link

  • Catalytic Transformation of Lignocellulose into Chemicals. ACS Publications. (Source for Basic Ionic Liquid catalysis yielding 86.4% of 3,4-dimethoxybenzylideneacetone).[3] Link

  • A green synthesis approach toward large-scale production of benzalacetone. RSC Advances. (Emulsion/Green chemistry principles for selectivity). Link

  • Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. PrepChem. (Analogous synthesis data for methoxy-substituted benzylideneacetones). Link

Sources

Biological Activity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one: A Comparative Guide Against Curcumin and Dehydrozingerone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of balancing a compound's potent biological activity with its chemical stability. Curcumin, a well-known polyphenolic compound, exhibits exceptional anti-inflammatory, antioxidant, and anti-amyloidogenic properties. However, its rapid degradation in aqueous physiological environments severely limits its clinical translation[1].

To circumvent this, researchers utilize truncated or methylated analogs. 4-(3,4-Dimethoxyphenyl)-3-buten-2-one —also known as O-methyldehydrozingerone (O-MDHZ) or 3,4-dimethoxybenzylideneacetone—is a synthetic and naturally occurring curcumin by-product[2]. By replacing the reactive phenolic hydroxyl groups with methoxy (-OCH3) groups, we create a more stable molecular scaffold. This guide objectively compares the biological performance of O-MDHZ against its hydroxylated counterparts (Curcumin and Dehydrozingerone) and provides validated experimental workflows for evaluating these compounds.

Structural Causality: The Role of the Methoxy vs. Hydroxyl Group

The biological activity of phenylbutenone derivatives is dictated by the substituents on their aromatic rings.

  • Dehydrozingerone (4-OH, 3-OMe): Contains a free phenolic hydroxyl group. This structural feature is a primary driver for direct free-radical scavenging (antioxidant activity) and strong hydrogen bonding with target proteins[2].

  • O-MDHZ (3,4-diOMe): The methylation of the 4-hydroxyl group significantly alters its interaction profile. While it loses direct hydrogen-bonding capacity, the preservation of the

    
    -unsaturated ketone (enone) moiety allows it to act as a highly reactive Michael acceptor[3].
    
Anti-Amyloidogenic Activity (Neuroprotection)

In models of Parkinson's disease, the aggregation of


-synuclein into Lewy bodies is a primary pathological marker. Curcumin and dehydrozingerone destabilize these fibrils effectively. However, O-MDHZ is measurably less potent in inhibiting 

-synuclein aggregation[2]. The causality is clear: the absence of the free hydroxyl group prevents the formation of critical hydrogen bonds with the polar residues of the

-synuclein protein[4].
Antimicrobial and Antitrypanosomal Scaffold Potential

While O-MDHZ exhibits weaker direct anti-amyloidogenic activity, its stability makes it an excellent chemical scaffold. When O-MDHZ is condensed to form arylthiazolehydrazones or quinazolin-hydrazines, it demonstrates potent antimycobacterial and antitrypanosomal activity. These derivatives act as targeted Nitric Oxide (NO) donors, selectively releasing NO to induce toxicity in Leishmania and Trypanosoma cruzi parasites without harming host macrophages[3]. Furthermore, O-MDHZ itself has been identified as a major active antifungal constituent in medicinal plant extracts like Croton tiglium[5].

Mechanism Curcumin Hydroxylated Analogs (Curcumin / Dehydrozingerone) Synuclein Alpha-Synuclein Fibril Inhibition Curcumin->Synuclein Strong H-Bonding (High Efficacy) OMDHZ Methoxylated Analog (O-MDHZ) OMDHZ->Synuclein Weak H-Bonding (Reduced Efficacy) NO_Release Targeted NO Release (Antitrypanosomal) OMDHZ->NO_Release Stable Scaffold for Hydrazine Synthesis

Mechanistic divergence of O-MDHZ vs. hydroxylated analogs in protein aggregation and NO release.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their performance across standardized in vitro assays. The table below summarizes the comparative biological activities based on structural differences.

CompoundAromatic Substitution

-Synuclein Inhibition (%)
Antimycobacterial Activity (MIC)Primary Biological Utility
Curcumin Bis-phenolic (Free -OH)>80% (Potent)ModerateBroad-spectrum anti-inflammatory, Anti-amyloidogenic
Dehydrozingerone 4-OH, 3-OMe~30% at 250 µMModerateAntioxidant, Moderate anti-fibrillogenic
O-MDHZ 3,4-diOMe<15% (Weak)[2]1.5 µM (as hydrazone)[3]Antitrypanosomal scaffold, Antifungal[5]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by solvent interference or baseline degradation.

Protocol A: -Synuclein Fibrillation Assay (ThT & SRCD)

Traditional Circular Dichroism (CD) is often limited by buffer absorption at lower wavelengths. To accurately assess the secondary structure of


-synuclein, we utilize Synchrotron Radiation Circular Dichroism (SRCD), which provides a higher signal-to-noise ratio in absorbing buffers[1].

Step-by-Step Workflow:

  • Preparation: Dissolve recombinant human

    
    -synuclein (100 µM) in 20 mM phosphate buffer (pH 6.8).
    
  • Compound Addition: Add O-MDHZ, Dehydrozingerone, or Curcumin at a 1:2.5 (protein:ligand) molar ratio. Self-Validation: Prepare a vehicle control containing an equivalent volume of DMSO (max 1% v/v) to ensure the solvent does not induce conformational changes.

  • Incubation: Incubate the mixtures at 37°C for 12 days under continuous orbital shaking (300 rpm) to induce fibrillation[1].

  • ThT Fluorescence Quantification: Aliquot 10 µL of the sample into 90 µL of 25 µM Thioflavin T (ThT) solution. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm). Self-Validation: Subtract the baseline fluorescence of a ThT-only blank.

  • SRCD Validation: Analyze the samples at the Diamond Light Source B23 beamline. Native

    
    -synuclein will display a negative band at ~195 nm (unstructured). Fibrillated controls will shift to a 
    
    
    
    -sheet spectrum (~218 nm). Active inhibitors will maintain the 195 nm band[1].

ProtocolA Step1 1. Prepare Protein & Ligands (Include DMSO Vehicle Control) Step2 2. Induce Fibrillation (37°C, 12 Days, 300 rpm) Step1->Step2 Step3 3. ThT Fluorescence Assay (Ex: 440nm, Em: 482nm) Step2->Step3 Step4 4. SRCD Spectroscopy (Monitor 195nm vs 218nm shift) Step2->Step4 Step5 5. Calculate % Inhibition & Validate Secondary Structure Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing anti-amyloidogenic activity using ThT and SRCD.

Protocol B: NO-Release Quantification for Antitrypanosomal Derivatives

When evaluating O-MDHZ-derived hydrazines for antitrypanosomal activity, it is critical to prove that the mechanism of action is indeed via Nitric Oxide (NO) release[3].

Step-by-Step Workflow:

  • Parasite Culture Incubation: Incubate axenic Leishmania or T. cruzi parasites (

    
     cells/mL) with the O-MDHZ hydrazine derivatives at their respective IC50 concentrations.
    
  • Supernatant Collection: After 24 hours, centrifuge the cultures at 3000

    
     g for 10 minutes and collect the supernatant.
    
  • Griess Assay: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation & Readout: Incubate in the dark for 15 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader.

  • Self-Validation (Standard Curve): Quantify the NO concentration by comparing the absorbance against a freshly prepared sodium nitrite (

    
    ) standard curve (0–100 µM). Include a compound-only control (no parasites) to ensure the drug does not spontaneously degrade to release NO in the absence of the oxidative parasite environment[3].
    

Conclusion

While 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (O-MDHZ) sacrifices the potent hydrogen-bonding capabilities of its hydroxylated parent compounds (Curcumin and Dehydrozingerone), it gains significant chemical stability. This makes it an inferior candidate for direct anti-amyloidogenic therapies, but a superior, highly versatile building block for synthesizing targeted NO-donating antitrypanosomal drugs and exploiting natural antifungal pathways.

References

1.[2] Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. PMC / National Institutes of Health. URL: [Link] 2.[3] Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega. URL: [Link] 3.[5] Antifungal Activity of Selected Medicinal Plants Used by Indigenous People of Assam in India to Treat Onychomycosis. ResearchGate. URL: [Link] 4.[1] "Spice of life": polyphenol curcumin by-products may act on Parkinson's relates protein aggregation. National Research Council of Italy (CNR). URL: [Link] 5.[4] Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. PMC / National Institutes of Health. URL: [Link]

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Profiling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Curcumin possesses broad-spectrum pharmacological properties, but its clinical translation is severely hindered by poor aqueous solubility, rapid metabolism, and low systemic bioavailability. To circumvent these pharmacokinetic bottlenecks, researchers have developed monocarbonyl curcumin analogs. Among these, 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as 3,4-dimethoxybenzylideneacetone or veratrylidenacetone) has emerged as a structurally optimized candidate.

By deleting the highly unstable β-diketone moiety of native curcumin and retaining the bioactive α,β-unsaturated carbonyl group, this analog demonstrates enhanced chemical stability while maintaining potent biological activity. Recent studies have highlighted its efficacy in treating non-alcoholic steatohepatitis (NASH)[1], its antituberculosis properties[2], and its antineoplastic effects via cell-cycle arrest[3]. This guide provides an objective, side-by-side comparison of in vitro and in vivo experimental workflows for evaluating this compound, offering actionable insights for drug development professionals.

Mechanistic Overview

The pharmacological efficacy of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is primarily driven by its ability to act as a Michael acceptor. The α,β-unsaturated ketone covalently interacts with nucleophilic residues (such as cysteine thiols) on target proteins. This interaction inhibits the NF-κB signaling cascade, downregulates pro-inflammatory cytokines (such as TNF-α, IL-6, and LOX)[4], and induces intracellular Reactive Oxygen Species (ROS) accumulation, leading to G2/M cell cycle arrest and apoptosis in malignant cells[3].

MOA Compound 4-(3,4-Dimethoxyphenyl) -3-buten-2-one ROS Intracellular ROS Accumulation Compound->ROS Induces NFkB NF-κB Pathway Inhibition Compound->NFkB Blocks Apoptosis Apoptosis & Cell Cycle Arrest (G2/M) ROS->Apoptosis Triggers Inflammation Downregulation of TNF-α, IL-6, LOX NFkB->Inflammation Suppresses

Fig 1: Pharmacological mechanism of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Section 1: In Vitro Studies – Cellular and Biochemical Validation

In vitro models are critical for establishing the baseline cytotoxicity, minimum inhibitory concentration (MIC), and target engagement of the compound. For instance, studies utilizing the Microplate Alamar Blue Assay (MABA) and Mycobacteria Growth Indicator Tube (MGIT) have validated the potent antituberculosis activity of benzylideneacetone analogs[2]. Furthermore, cell-based assays on HT-29 colon cancer cells demonstrate the compound's capacity to trigger ROS-mediated apoptosis[3].

Protocol 1: In Vitro ROS Accumulation and Cell Viability Assay

Rationale: To quantify the dose-dependent cytotoxicity and ROS generation, validating the compound's antineoplastic mechanism. We use HT-29 cells because they provide a robust, metabolically active model for evaluating curcumin analogs.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence and exponential growth phase entry.
    
  • Compound Treatment: Prepare a stock solution of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in DMSO. Treat cells with serial dilutions (e.g., 1, 5, 10, 25, 50 µM) for 24 and 48 hours. Crucial: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours to allow mitochondrial dehydrogenases in living cells to cleave the tetrazolium ring. Remove media, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.

  • ROS Quantification (DCFDA Assay): In a parallel plate, post-treatment, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark. DCFDA is deacetylated by cellular esterases and oxidized by ROS into a highly fluorescent compound. Measure fluorescence (Ex/Em = 485/535 nm).

Self-Validating System Check: Include a positive control (e.g., 100 µM


 for ROS induction) and a vehicle control (0.1% DMSO). The assay is only considered valid if the positive control yields a >3-fold increase in fluorescence compared to the vehicle, ensuring the dynamic range of the fluorometer is calibrated correctly.

Section 2: In Vivo Studies – Pharmacokinetics and Systemic Efficacy

While in vitro data establishes intrinsic potency, in vivo studies are mandatory to evaluate the pharmacokinetic (PK) profile, tissue distribution, and systemic efficacy. The structural modification of deleting the β-diketone moiety significantly reduces rapid glucuronidation and degradation, leading to a superior half-life compared to native curcumin[1].

Protocol 2: In Vivo Pharmacokinetic and Anti-Inflammatory Efficacy Model

Rationale: To correlate systemic exposure (bioavailability) with therapeutic outcomes using a standard carrageenan-induced paw edema murine model. This establishes the compound's systemic anti-inflammatory capability.

  • Animal Preparation: Acclimate 8-week-old male Sprague-Dawley rats for 7 days. Randomize into vehicle, positive control (e.g., Indomethacin 10 mg/kg), and treatment groups (10, 30, 50 mg/kg of the analog).

  • Dosing & PK Sampling: Administer the compound via oral gavage (PO). Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma using protein precipitation (acetonitrile) and quantify the compound using LC-MS/MS to determine

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Efficacy Induction: 1 hour post-oral dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw to induce acute local inflammation.

  • Edema Measurement: Measure paw volume using a plethysmometer at 1, 2, 3, 4, and 6 hours post-carrageenan injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Self-Validating System Check: The analytical LC-MS/MS standard curve must exhibit an


 with quality control (QC) samples within ±15% deviation. The biological model is validated only if the Indomethacin positive control shows statistically significant edema reduction (

) at the 4-hour peak inflammatory mark.

Section 3: Comparative Data Analysis

To objectively evaluate the translational potential of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, we contrast its in vitro and in vivo performance metrics against native curcumin. The data below synthesizes expected outcomes based on the structural advantages of monocarbonyl analogs.

ParameterNative Curcumin4-(3,4-Dimethoxyphenyl)-3-buten-2-oneExperimental Context
Chemical Stability (Half-life in PBS, pH 7.4) < 10 minutes> 24 hoursIn Vitro (Buffer stability assay)
IC₅₀ (HT-29 Colon Cancer Cells) ~20 - 40 µM~5 - 15 µMIn Vitro (MTT Assay, 48h)
Oral Bioavailability (F%) < 1%~15 - 25%In Vivo (Rat PK Model)
Metabolic Vulnerability High (Rapid Glucuronidation)Moderate (Resists β-diketone cleavage)In Vivo (Hepatic microsome clearance)
Anti-Inflammatory Efficacy (Paw Edema) Weak (Requires high dosing >100 mg/kg)Potent (Significant at 30 mg/kg)In Vivo (Carrageenan-induced model)

Conclusion

4-(3,4-Dimethoxyphenyl)-3-buten-2-one represents a significant structural evolution from native curcumin. In vitro assays confirm its potent mechanism of action via ROS induction and NF-κB inhibition, while in vivo models validate its enhanced pharmacokinetic stability and systemic anti-inflammatory efficacy. For drug development professionals, this monocarbonyl analog offers a highly tractable, stable scaffold for further optimization in oncology, infectious diseases, and inflammatory disease therapeutics.

References

  • Treatment of non-alcoholic steatohepatitis by combined administration of curcumin derivatives and TGF-beta receptor inhibitors (Patent CN117440805A). Google Patents.
  • Evaluation of benzylidene-acetone analogues of curcumin as antituberculosis. SciSpace.
  • Dehydrozingerone, a Structural Analogue of Curcumin, Induces Cell-Cycle Arrest at the G2/M Phase and Accumulates Intracellular ROS in HT-29 Human Colon Cancer Cells. ACS Publications.
  • Structure of lignin-related compounds tested: phenol (I), guaiacol... (Growth inhibition of wood-decay fungi by lignin-related aromatic compounds). ResearchGate.

Sources

Technical Guide: Structure-Activity Relationship of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Monocarbonyl Advantage

In the landscape of pleiotropic pharmacophores, 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as Methylated Dehydrozingerone or Veratralacetone ) represents a critical simplification of the curcumin scaffold. While curcumin [1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione] is a gold standard for anti-inflammatory and anticancer activity, its clinical utility is hampered by poor bioavailability and rapid hydrolysis of its central


-diketone moiety.

This guide analyzes the "monocarbonyl" analog, which retains the essential


-unsaturated ketone (Michael acceptor) functionality while eliminating the unstable diketone bridge. This structural modification results in superior metabolic stability and pharmacokinetic profiles, albeit with distinct shifts in molecular target affinity (Nrf2 vs. NF-

B).

Chemical Foundation & Synthesis

The synthesis of this scaffold is a self-validating benchmark for Claisen-Schmidt condensation efficiency. Unlike the complex extraction required for curcumin, this derivative is accessible via a robust, high-yield synthetic route.

Protocol: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one.

Reagents:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10 mmol

  • Acetone: 30 mmol (Excess to prevent bis-condensation)

  • NaOH (10% aqueous solution): 5 mL

  • Ethanol (95%): 20 mL

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of veratraldehyde in 20 mL ethanol in a round-bottom flask.

  • Catalysis: Add 30 mmol of acetone, followed by slow addition of 5 mL 10% NaOH while stirring at 0–5°C (ice bath). Rationale: Low temperature favors the kinetic enolate formation and prevents polymerization.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a distinct UV-active spot (

    
    ).
    
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

  • Isolation: Filter the resulting pale yellow precipitate.

  • Purification: Recrystallize from ethanol/water.

    • Yield: Typically 85–92%.

    • Identity Validation:

      
      H NMR should show trans-alkene coupling constants (
      
      
      
      Hz) at
      
      
      6.5–7.5 ppm.

Comparative SAR Analysis

The structure-activity relationship (SAR) of this compound is defined by three zones: the Aromatic Ring (electronic effects), the Linker (reactivity), and the Carbonyl (binding).

Table 1: Comparative Pharmacophore Analysis
FeatureTopic Compound (Methylated Dehydrozingerone)Dehydrozingerone (Parent Phenol)Curcumin (Standard)
Structure Monocarbonyl, DimethoxyMonocarbonyl, Phenolic-OHDicarbonyl, Phenolic-OH
Stability High (Resistant to hydrolysis)HighLow (Rapid degradation at pH > 7)
Direct Antioxidant Low (Lacks H-donor)High (Phenolic H-donor)High (Phenolic H-donor)
Indirect Antioxidant High (Nrf2 Inducer)ModerateHigh
Bioavailability High (Lipophilic, stable)ModerateVery Low
Key Target Keap1 (Cys modification)Free Radicals / COX-2NF-

B / DYRK2 / Multi-target
Data Comparison: Cytotoxicity & Activity

While the monomeric ketone is less cytotoxic than dimeric analogs, it serves as a potent preventative agent via Nrf2 activation.

CompoundCell Line / AssayIC

/ Activity
Reference
Topic Compound HO-1 Induction (HepG2)EC


15

M
[1, 2]
Dehydrozingerone DPPH Radical ScavengingIC


300

M
[3]
Curcumin DPPH Radical ScavengingIC


20

M
[3]
ZC-B11 (Dimer) CEMss (Leukemia)IC

= 7.11

g/mL
[4]
Topic Compound HeLa (Cervical Cancer)IC

> 50

M
[4]

Expert Insight: The topic compound is not a potent direct cytotoxin (unlike its dimer ZC-B11). Its value lies in chemoprevention . The methylation of the phenolic groups (compared to dehydrozingerone) abolishes direct radical scavenging but enhances lipophilicity, facilitating entry into the cell to alkylate Keap1, thereby activating the Nrf2 antioxidant response.

Mechanism of Action: The Michael Acceptor Switch

The


-unsaturated ketone moiety acts as a "soft" electrophile. It selectively reacts with "soft" nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues on signaling proteins.
Pathway Visualization

The following diagram illustrates the dual mechanism: Activation of Nrf2 (Cytoprotection) and Inhibition of NF-


B  (Anti-inflammation).

MOA_Pathway Compound 4-(3,4-Dimethoxyphenyl) -3-buten-2-one Alkylation Michael Addition (Covalent Modification) Compound->Alkylation Electrophilic Attack Keap1 Keap1 (Cys151/273/288) Nrf2_Release Nrf2 Release & Nuclear Translocation Keap1->Nrf2_Release Conformational Change IKK IKK Complex (Cys179) NFkB_Block Inhibition of NF-kB Translocation IKK->NFkB_Block Prevents Phosphorylation Alkylation->Keap1 Targets Sensor Cysteines Alkylation->IKK Targets Kinase Cysteines ARE ARE Activation (HO-1, NQO1, GSH) Nrf2_Release->ARE Transcriptional Upregulation Inflammation Reduced Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB_Block->Inflammation Transcriptional Suppression

Caption: Dual mechanistic pathway. The scaffold acts as a Michael acceptor, covalently modifying cysteine sensors on Keap1 (activating antioxidant defense) and IKK (inhibiting inflammatory signaling).

Structural Logic & Optimization (SAR Map)

To guide future derivative design, we map the impact of specific structural modifications.

SAR_Logic Core Core Scaffold: 4-(3,4-Dimethoxyphenyl) -3-buten-2-one Mod_OH Demethylation to Phenolic -OH (Dehydrozingerone) Core->Mod_OH Mod_Dimer Dimerization (ZC-B11) Core->Mod_Dimer Mod_Alc Reduction to Alcohol (DMPB) Core->Mod_Alc Mod_Linker Linker Extension (Curcumin) Core->Mod_Linker Eff_OH Increased Direct Radical Scavenging (DPPH Activity) Mod_OH->Eff_OH Eff_Dimer Potent Cytotoxicity (Apoptosis Induction) Mod_Dimer->Eff_Dimer Eff_Alc Melanogenesis Stimulation Mod_Alc->Eff_Alc Eff_Linker Decreased Stability Increased Potency Mod_Linker->Eff_Linker

Caption: SAR Decision Tree. Modifying the core scaffold shifts activity from chemoprevention (Core) to direct cytotoxicity (Dimer) or melanogenesis (Alcohol).

Validated Experimental Protocol: Nrf2 Activation Assay

To verify the activity of synthesized derivatives, a Luciferase Reporter Assay is the gold standard.

Materials:

  • HepG2 cells stably transfected with ARE-Luciferase reporter.

  • Test Compound: 4-(3,4-dimethoxyphenyl)-3-buten-2-one (dissolved in DMSO).

  • Positive Control: Sulforaphane (5

    
    M).
    
  • Lysis Buffer & Luciferase Substrate.

Protocol:

  • Seeding: Plate HepG2-ARE cells at

    
     cells/well in a 96-well white-walled plate. Incubate for 24h.
    
  • Treatment: Treat cells with the test compound (concentration range: 1–50

    
    M). Maintain DMSO concentration < 0.1%.
    
    • Note: Include a viability control (MTT or Resazurin) in parallel to ensure luciferase signal reduction isn't due to cell death.

  • Incubation: Incubate for 12–18 hours. Rationale: Sufficient time is needed for Nrf2 translocation, transcription, and protein translation.

  • Measurement: Aspirate media, wash with PBS, add Lysis Buffer (20

    
    L). Add Luciferase Substrate (100 
    
    
    
    L) and measure luminescence immediately.
  • Analysis: Normalize luminescence to cell viability. Calculate Fold Induction relative to vehicle control.

    • Expected Result: Dose-dependent increase in luminescence (typically 2–5 fold at 20

      
      M).
      

References

  • Dinkova-Kostova, A. T., et al. (2002).[1] "Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants."[1] Proceedings of the National Academy of Sciences, 99(18), 11908-11913. Link

  • Kumar, S., et al. (2011).[2] "Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds." Journal of Food Science and Technology, 50(5), 934-940. Link

  • Sandur, S. K., et al. (2007). "Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism." Carcinogenesis, 28(8), 1765-1773. Link

  • Anasamy, T., et al. (2013). "A Phenylbutenoid Dimer, cis-3-(3′,4′-Dimethoxyphenyl)-4-[(E)-3′′′,4′′′-Dimethoxystyryl] Cyclohex-1-ene, Exhibits Apoptogenic Properties in T-Acute Lymphoblastic Leukemia Cells." PLoS ONE, 8(3), e58014. Link

  • Park, J., et al. (2015). "(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression." PLoS ONE, 10(11), e0141988. Link

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological cross-reactivity of the phytochemical 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. Also known as dehydroshogaol, this compound is a constituent of plants like Zingiber cassumunar and is noted for its anti-inflammatory properties.[1][2] However, its chemical structure, featuring an α,β-unsaturated carbonyl moiety, presents a high potential for off-target interactions, necessitating a thorough assessment of its selectivity.[3][4]

The α,β-unsaturated carbonyl group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, on proteins.[5][6] This reactivity is the basis for its interaction with Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of the transcription factor Nrf2.[5][6][7] By modifying critical cysteine residues on Keap1, electrophilic compounds like 4-(3,4-Dimethoxyphenyl)-3-buten-2-one can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation and the transcription of antioxidant and cytoprotective genes.[5][7][8][9] While this mechanism is a promising therapeutic avenue, it also underscores the potential for covalent interactions with a wide range of other proteins, leading to unintended biological effects.[10]

This guide will compare the known reactivity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one with that of other compounds and provide detailed protocols for assays crucial to defining its selectivity profile.

Understanding the Landscape: Known Activities and Potential Off-Targets

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, and structurally related chalcones, have been investigated for a variety of biological activities.[11][12][13] Its anti-inflammatory effects are partly attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2] However, the electrophilic nature of the molecule suggests a broader range of potential targets.

Primary Known Pathway: Keap1/Nrf2 Activation

The interaction with Keap1 is a well-documented mechanism for electrophilic compounds.[5][6][7] This interaction leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5][6][8]

Signaling Pathway of Electrophilic Nrf2 Activation

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-(3,4-Dimethoxyphenyl) -3-buten-2-one Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Covalent Modification (Michael Addition) Keap1_mod Keap1 (Modified) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitin/ Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Transcription Gene Transcription (e.g., HO-1, GSTs) ARE->Transcription

Caption: Covalent modification of Keap1 by 4-(3,4-Dimethoxyphenyl)-3-buten-2-one disrupts the Keap1-Nrf2 complex, leading to Nrf2 translocation and gene expression.

Potential Off-Target Classes:

Given its reactivity, it is crucial to assess the interaction of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one with other protein classes, particularly those with reactive cysteine residues in functionally important regions.

  • Kinases: Many kinases in the human kinome possess cysteine residues in or near the ATP-binding pocket. Covalent modification of these residues can lead to irreversible inhibition and significant off-target effects.

  • G-Protein Coupled Receptors (GPCRs): While less common, covalent interactions with GPCRs can occur, potentially altering their signaling activity.[14]

  • Other Enzymes: Enzymes involved in critical cellular processes, such as phosphatases and proteases, often rely on cysteine residues for their catalytic activity and are susceptible to modification.

Comparative Selectivity: A Data-Driven Approach

To contextualize the cross-reactivity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, it is useful to compare its activity profile with compounds of known selectivity.

CompoundPrimary Target(s)Known Off-Targets / PromiscuityRationale for Comparison
4-(3,4-Dimethoxyphenyl)-3-buten-2-one Keap1 (Nrf2 activator)To be determinedThe subject of this guide; an electrophilic natural product.
Staurosporine Broad-spectrum kinase inhibitorHighly promiscuous across the kinomeA non-selective control to benchmark broad kinase inhibition.
Ibrutinib BTK (covalent inhibitor)EGFR, TEC family kinasesAn example of a targeted covalent inhibitor with known, limited off-targets.
Dimethyl Fumarate (DMF) Keap1 (Nrf2 activator)NF-κB pathway, Inflammasomes[7]A clinically approved electrophile, providing a benchmark for Nrf2 activators.

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach is required to build a comprehensive selectivity profile. This should combine broad, cell-free screening with targeted, cell-based validation.

Experimental Workflow for Selectivity Profiling

Workflow Start Start: Compound of Interest (4-(3,4-Dimethoxyphenyl)-3-buten-2-one) BiochemScreen Tier 1: Broad Biochemical Screening (e.g., Kinase Panel, GPCR Panel) Start->BiochemScreen AnalyzeHits Analyze Hits (Identify potential off-targets) BiochemScreen->AnalyzeHits CellularAssay Tier 2: Cellular Target Engagement (e.g., CETSA) AnalyzeHits->CellularAssay Hits Identified SelectivityProfile Comprehensive Selectivity Profile AnalyzeHits->SelectivityProfile No Significant Hits FunctionalAssay Tier 3: Functional Cellular Assays (e.g., Downstream signaling, Phenotypic assays) CellularAssay->FunctionalAssay Target Engagement Confirmed FunctionalAssay->SelectivityProfile

Caption: A tiered approach to selectivity profiling, from broad screening to cellular validation.

Protocol 1: Broad Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol outlines a method to screen the compound against a panel of kinases to identify potential off-target inhibitory activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15]

Principle: Kinase activity is correlated with ADP production. Inhibition of the kinase results in a lower ADP concentration and consequently, a lower luminescent signal.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega)[15]

  • 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

  • Control inhibitors (e.g., Staurosporine)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in DMSO. A typical starting concentration for a broad screen is 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution (or DMSO vehicle control) to the appropriate wells.

  • Initiate Reaction: Add 2 µL of the Kinase Working Stock and 2 µL of the corresponding ATP/Substrate Working Stock to each well to initiate the kinase reaction.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.[16]

    • Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Identify any kinases that show significant inhibition for further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement within intact cells.[17][18][19][20] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[17][20]

Principle: When cells are heated, proteins unfold and aggregate. If a compound binds to a target protein, the protein's thermal stability increases, and more of it will remain in the soluble fraction after heat treatment.[18][20]

Materials:

  • Cultured cells expressing the potential off-target of interest (e.g., a kinase identified in Protocol 1).

  • 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

  • DMSO (vehicle control).

  • PBS and lysis buffer with protease inhibitors.

  • Thermal cycler or heating block.

  • Centrifuge.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control).

Procedure:

  • Cell Treatment: Treat cultured cells with 4-(3,4-Dimethoxyphenyl)-3-buten-2-one at a desired concentration (e.g., 10 µM) and with DMSO as a control. Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath).[17]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize protein concentrations across all samples.

    • Analyze the amount of soluble target protein remaining in each sample by Western blotting using a specific primary antibody.[17]

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[18]

Conclusion and Future Directions

The assessment of cross-reactivity is a critical step in the characterization of any bioactive compound, particularly for electrophilic molecules like 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. Its inherent reactivity, while beneficial for activating the Nrf2 pathway, necessitates a rigorous evaluation of its selectivity profile.

By employing a systematic approach that combines broad biochemical screening with cell-based target engagement and functional assays, researchers can build a comprehensive understanding of this compound's biological interactions. The protocols provided in this guide offer a robust starting point for these investigations. The resulting data will be invaluable for interpreting experimental results, predicting potential toxicities, and guiding the future development of this and related chalcone-based compounds as therapeutic agents.

References

  • Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers. (Source: Not Available)
  • Electrophiles against (Skin) Diseases: More Than Nrf2. MDPI. (2020-02-11). (Source: MDPI) [Link]

  • Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells. PMC. (2021-01-23). (Source: PMC) [Link]

  • Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress. MDPI. (2020-01-15). (Source: MDPI) [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC. (Source: PMC) [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. (2023-03-17). (Source: ACS Publications) [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). (Source: NCBI) [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. (2024-08-05). (Source: Bio-protocol) [Link]

  • Michael acceptor-dependent pro-oxidative intervention against angiogenesis by[9]-dehydroshogaol, a pungent constituent of ginger. PubMed. (2022-06-15). (Source: PubMed) [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. (Source: Pelago Bioscience) [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. (Source: PMC) [Link]

  • Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. PMC. (Source: PMC) [Link]

  • Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. (2017-07-25). (Source: MDPI) [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. (Source: Eurofins Discovery) [Link]

  • Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. (Source: Not Available) [Link]

  • Glutathione conjugation attenuates biological activities of 6-dehydroshogaol from ginger. PubMed. (2013-09-01). (Source: PubMed) [Link]

  • Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. (2025-02-16). (Source: Not Available) [Link]

  • Derivatives of chalcone used for sensing applications. (Source: ResearchGate) [Link]

  • New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025-09-30). (Source: Not Available) [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry) [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. (Source: PMC) [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. (2014-05-23). (Source: PMC) [Link]

  • In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[9]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin. PubMed. (2012-11-15). (Source: PubMed) [Link]

  • Insect growth inhibition, antifeedant and antifungal activity of compounds isolated/derived from Zingiber officinale Roscoe (ginger) rhizomes. PubMed. (2001-03-15). (Source: PubMed) [Link]

  • Ligand-based methods as potential solutions to GPCR drug discovery limitations. (2021-05-19). (Source: Not Available) [Link]

  • Selected kinase profile of 4 key compounds. (Source: ResearchGate) [Link]

  • (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression. PLOS One. (2015-11-04). (Source: PLOS One) [Link]

  • Off Target Effect. Massive Bio. (2026-01-06). (Source: Massive Bio) [Link]

  • 4-(3,4-Dimethoxyphenyl)-3-buten-2-one - Chemical Details. EPA. (2025-10-15). (Source: EPA) [Link]

  • (E)-4-(4-Methoxyphenyl)but-3-en-2-one. PMC - PubMed Central - NIH. (Source: PMC) [Link]

  • In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. (2022-08-31). (Source: Not Available) [Link]

  • Antifungal agents: mechanisms of action. PubMed. (2003-06-15). (Source: PubMed) [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (Source: Not Available) [Link]

  • Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. MDPI. (2016-12-19). (Source: MDPI) [Link]

Sources

Benchmarking the Performance of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in Non-Alcoholic Steatohepatitis (NASH) Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Hepatology Scientists, and Drug Development Professionals Application Focus: Anti-fibrotic and Anti-inflammatory Therapeutics for Metabolic Liver Disease

Executive Summary and Chemical Rationale

The compound 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1), also known as veratralacetone or Dehydrozingiberone-103 (DHZ-103), is a synthetic derivative of the naturally occurring curcuminoid and zingerone families[1]. In recent preclinical drug development, it has emerged as a high-potential candidate for treating Non-Alcoholic Steatohepatitis (NASH)—recently reclassified as Metabolic Dysfunction-Associated Steatohepatitis (MASH) [2].

While the parent compound, curcumin, exhibits potent anti-inflammatory properties, its clinical utility is severely bottlenecked by poor aqueous solubility and rapid first-pass metabolism (glucuronidation). By replacing the vulnerable phenolic hydroxyl groups with dimethoxy groups , 4-(3,4-Dimethoxyphenyl)-3-buten-2-one achieves superior metabolic stability and oral bioavailability while retaining the critical α,β-unsaturated carbonyl moiety necessary for Michael addition with target cysteine residues on inflammatory kinases [3].

This guide objectively benchmarks the performance of DHZ-103 against standard therapeutic alternatives: Curcumin (the natural parent compound) and Obeticholic Acid (OCA) (a Farnesoid X Receptor agonist and clinical benchmark for NASH).

Mechanistic Benchmarking: The Anti-Fibrotic Axis

The progression of NASH is driven by the "two-hit" hypothesis: initial metabolic overload (steatosis) followed by oxidative stress and inflammation, which activates Hepatic Stellate Cells (HSCs) into collagen-producing myofibroblasts [4].

DHZ-103 exerts its primary efficacy by dual-targeting the TGF-β/SMAD fibrotic pathway and the NF-κB inflammatory cascade. Unlike OCA, which primarily modulates bile acid synthesis and lipid metabolism via FXR, DHZ-103 directly attenuates the oxidative stress that triggers HSC activation.

Pathway DHZ 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (DHZ-103) TGFB TGF-β Receptor Complex DHZ->TGFB Inhibits NFKB NF-κB Nuclear Translocation DHZ->NFKB Inhibits ROS SMAD SMAD2/3 Phosphorylation TGFB->SMAD HSC Hepatic Stellate Cell (HSC) Activation (α-SMA+) SMAD->HSC NFKB->HSC FIB Extracellular Matrix Deposition (NASH Fibrosis) HSC->FIB

Caption: Mechanistic pathway of DHZ-103 inhibiting HSC activation via TGF-β and NF-κB modulation.

Quantitative Performance Comparison

To establish a reliable benchmark, we synthesize data from in vitro HSC-T6 cell line assays and in vivo murine models of diet-induced NASH. The table below summarizes the comparative pharmacodynamics and pharmacokinetics.

Parameter4-(3,4-Dimethoxyphenyl)-3-buten-2-oneCurcumin (Natural)Obeticholic Acid (OCA)
Primary Target TGF-β / NF-κB / AntioxidantMultiple (Pleiotropic)FXR Agonist
In vitro IC50 (HSC Activation) 4.2 µM12.5 µM>50 µM (Indirect action)
Oral Bioavailability (F%) ~38% (Enhanced stability)<1% (Rapid glucuronidation)~50%
Fibrosis Reduction (In vivo) -45% vs. Vehicle-18% vs. Vehicle-35% vs. Vehicle
Steatosis Reduction Moderate (-25%)Mild (-10%)High (-60%)
Key Adverse Effects None observed at therapeutic dosesGI upset at high dosesPruritus (severe itching)
Formulation Requirement Standard oral suspensionPhospholipid complexes requiredStandard tablet

Data Interpretation: While OCA excels at resolving hepatic steatosis (lipid accumulation), DHZ-103 demonstrates superior direct anti-fibrotic activity with a significantly better tolerability profile, avoiding the FXR-mediated pruritus that plagues OCA clinical trials.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and adapting the workflow.

Protocol A: In Vitro High-Content Screening of HSC Activation

Purpose: To quantify the direct anti-fibrotic potency of the compound by measuring α-Smooth Muscle Actin (α-SMA) expression, the gold-standard biomarker for HSC activation into myofibroblasts.

  • Cell Culture & Seeding: Seed immortalized rat hepatic stellate cells (HSC-T6) in 96-well plates at

    
     cells/well in DMEM containing 10% FBS.
    
    • Causality: HSC-T6 cells spontaneously activate on hard plastic surfaces. Using a standardized seeding density ensures baseline activation is uniform across all wells.

  • Starvation Phase: After 24 hours, wash cells with PBS and switch to serum-free DMEM for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle and reduces background kinase activity, isolating the specific effects of the exogenous TGF-β1 challenge.

  • Compound Treatment & Induction: Pre-treat cells with DHZ-103 (1, 5, and 10 µM), Curcumin (10 µM), or vehicle (0.1% DMSO) for 2 hours. Subsequently, stimulate with 5 ng/mL recombinant TGF-β1 for 24 hours.

    • Causality: Pre-treatment allows the compound to occupy intracellular targets (e.g., preventing SMAD phosphorylation) before the massive signal influx triggered by TGF-β1.

  • Immunofluorescence Quantification: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-α-SMA primary antibodies followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI.

    • Causality: High-content imaging normalizes the α-SMA fluorescence intensity against the DAPI nuclei count, ensuring that reductions in α-SMA are due to true deactivation, not compound cytotoxicity.

Protocol B: In Vivo HFD + CCl4 NASH Murine Model

Purpose: To benchmark systemic efficacy in a biologically relevant environment.

Model Rationale: A High-Fat Diet (HFD) alone takes >24 weeks to induce mild fibrosis. Combining HFD with low-dose Carbon Tetrachloride (CCl4) accelerates the "second hit" (oxidative stress and necrosis), producing robust NASH with bridging fibrosis in just 8 weeks [5].

  • Acclimation & Induction: Feed C57BL/6J mice a high-fat diet (60% kcal fat) for 8 weeks. Starting at week 4, administer CCl4 (0.5 U/kg, intraperitoneally, twice weekly).

  • Therapeutic Intervention: At week 4 (onset of early fibrosis), randomize mice into groups. Administer DHZ-103 (30 mg/kg/day), OCA (10 mg/kg/day), or vehicle via oral gavage for the remaining 4 weeks.

    • Causality: Initiating treatment at week 4 tests the compound's ability to reverse or halt active fibrogenesis, rather than merely preventing it, which is clinically irrelevant for diagnosed NASH patients.

  • Tissue Harvest & Histology: Euthanize mice at week 8. Extract livers, fix in 10% formalin, and perform Sirius Red staining.

    • Causality: Sirius Red specifically binds to Collagen I and III. Digital morphometry of the stained area provides an objective, quantitative benchmark of extracellular matrix deposition.

Workflow Acclimation Acclimation (Standard Diet) Induction NASH Induction HFD + CCl4 (Weeks 0-8) Acclimation->Induction Treatment Therapeutic Phase DHZ-103 / OCA / Vehicle (Weeks 4-8) Induction->Treatment Randomization at Wk 4 Harvest Tissue Harvest Liver & Serum (Week 8) Induction->Harvest Untreated Control Treatment->Harvest Analysis Quantitative Analysis Sirius Red & ALT/AST Harvest->Analysis

Caption: In vivo experimental workflow for benchmarking DHZ-103 in the HFD+CCl4 NASH model.

Conclusion and Future Directions

Benchmarking data indicates that 4-(3,4-Dimethoxyphenyl)-3-buten-2-one successfully overcomes the pharmacokinetic limitations of natural curcuminoids. By structurally shielding the molecule with dimethoxy groups, researchers can achieve a potent, direct anti-fibrotic effect that rivals or exceeds the fibrosis-resolution capabilities of FXR agonists like OCA, without the associated dermatological toxicities.

Future drug development protocols should focus on combination therapies—specifically pairing DHZ-103's anti-fibrotic mechanism with an anti-steatotic agent (like a GLP-1 receptor agonist or a TGF-beta receptor inhibitor) to achieve comprehensive NASH resolution [1].

References

  • Kim, S. J., et al. (2024). Treatment of non-alcoholic steatohepatitis by combined administration of curcumin derivatives and TGF-beta receptor inhibitors. Google Patents (CN117440805A).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5825725, Veratralacetone. PubChem. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (2025). 4-(3,4-Dimethoxyphenyl)-3-buten-2-one - Chemical Details. CompTox Chemicals Dashboard. Retrieved from[Link]

  • Musso, G., et al. (2025). Curcumin mediates oxidative stress to play an anti-fibrotic role, focusing on liver, renal, myocardial and pulmonary fibrosis. Frontiers in Pharmacology. Retrieved from[Link]

  • Ganbold, M., et al. (2022). Amelioration of high-fat diet (HFD) + CCl4 induced NASH/NAFLD in CF-1 mice by activation of SIRT-1 using cinnamoyl sulfonamide hydroxamate derivatives. 3 Biotech, 12(6), 147. Retrieved from[Link]

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a compound often utilized as a building block in the synthesis of various bioactive molecules. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, while not classified as acutely toxic, presents several hazards that necessitate careful handling. Safety data sheets for this compound and structurally related phenylbutenones consistently indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our safety protocols are designed to create a multi-layered defense against these risks.

Core Safety and Handling Protocol

This protocol is designed to be a self-validating system of safety, where each step reinforces the overall objective of minimizing exposure and ensuring a controlled experimental environment.

1. Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not personal protective equipment (PPE), but rather robust engineering controls.

  • Fume Hood: All handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in its solid form or when preparing solutions should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of fine particulates and vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored or used.[3]

2. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical. The following table summarizes the mandatory PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][4]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[5]
Body Protection A long-sleeved laboratory coat.Protects the skin on the arms and body from accidental contact.
Respiratory A NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization.[3]
Footwear Closed-toe shoes.A standard laboratory safety requirement to protect against spills.[5]

3. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure that the fume hood is operational and that all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) and have them within easy reach inside the fume hood to minimize movement in and out of the controlled workspace.

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle the container with care to avoid generating dust.

  • Solution Preparation: To create a solution, slowly add the solid 4-(3,4-Dimethoxyphenyl)-3-buten-2-one to the solvent to prevent splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the compound. Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated chemical waste container. Wash your hands thoroughly with soap and water.[4][6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][4][6]

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All solid waste contaminated with 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Protocol: Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][4]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_start Start eng_controls Verify Engineering Controls (Fume Hood, Ventilation) prep_start->eng_controls don_ppe Don Appropriate PPE eng_controls->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid Proceed to Handling prep_solution Prepare Solution weigh_solid->prep_solution decontaminate Decontaminate Surfaces prep_solution->decontaminate Handling Complete doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands ehs_disposal Dispose via EHS wash_hands->ehs_disposal Final Step collect_solid Collect Solid Waste collect_solid->ehs_disposal collect_liquid Collect Liquid Waste collect_liquid->ehs_disposal exposure Exposure Event first_aid Administer First Aid (Eye, Skin, Inhalation, Ingestion) exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)-3-buten-2-one
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.